3-Phenylpropanoyl chloride
描述
属性
IUPAC Name |
3-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEILWXBDBCWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060947 | |
| Record name | Benzenepropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-45-4 | |
| Record name | Benzenepropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpropanoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenylpropionyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69V26X8SZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenylpropanoyl Chloride (CAS 645-45-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylpropanoyl chloride (CAS 645-45-4), a key intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and provides illustrative experimental methodologies for its use in common synthetic transformations.
Core Properties and Data
This compound, also known as hydrocinnamoyl chloride, is a colorless to pale yellow liquid with a pungent odor. It is a reactive acyl chloride that serves as a versatile building block for introducing the 3-phenylpropanoyl moiety into a wide range of molecules.[1][2] Its reactivity makes it a valuable reagent in the synthesis of pharmaceuticals, including antiviral and antitumor agents.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 645-45-4 | [4] |
| Molecular Formula | C₉H₉ClO | [4] |
| Molecular Weight | 168.62 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Melting Point | -7 to -5 °C | [5] |
| Boiling Point | 225-232 °C at 760 mmHg | [5] |
| Density | 1.135 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.5245 - 1.5285 | [5] |
| Flash Point | 108 °C | [5] |
| Solubility | Reacts with water. Soluble in chloroform (B151607) and ether. | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Signals | References |
| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [4] |
| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [4] |
| Infrared (IR) Spectroscopy | Strong C=O stretch characteristic of an acyl chloride (~1790 cm⁻¹). | [7] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 168. Fragmentation pattern includes loss of Cl (m/z 133) and subsequent fragmentation of the acylium ion. | [8] |
Table 3: Safety and Handling Information
| Hazard | Description | GHS Pictograms | Precautionary Statements |
| Corrosivity | Causes severe skin burns and eye damage.[9] | Danger | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| Toxicity | Toxic if inhaled.[4] | Danger | P261, P271, P304+P340, P311 |
| Reactivity | Reacts violently with water, releasing toxic gas.[6] | S23, S26, S30, S36/37/39, S45 | |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture. | ||
| Storage | Store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases. Keep container tightly closed under an inert atmosphere. |
Experimental Protocols
This compound is a valuable reagent for acylation reactions, most notably Friedel-Crafts acylation and esterification.
Protocol 1: Friedel-Crafts Acylation of Benzene (B151609)
This protocol describes the synthesis of 1,3-diphenyl-1-propanone via the Friedel-Crafts acylation of benzene with this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Benzene (solvent and reactant)
-
Dichloromethane (B109758) (CH₂Cl₂) (optional co-solvent)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 eq) in an excess of dry benzene.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of dry benzene or dichloromethane and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 1,3-diphenyl-1-propanone, can be purified by recrystallization or column chromatography.
Protocol 2: Esterification with Ethanol (B145695)
This protocol outlines the synthesis of ethyl 3-phenylpropanoate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (1.2 eq)
-
Pyridine (B92270) or triethylamine (B128534) (1.2 eq)
-
Anhydrous diethyl ether or dichloromethane as a solvent
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve anhydrous ethanol (1.2 eq) and pyridine or triethylamine (1.2 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred alcohol/base mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude ethyl 3-phenylpropanoate can be purified by distillation.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate. This process highlights the key steps from the starting material to a purified active pharmaceutical ingredient (API).
Caption: General workflow for drug synthesis using this compound.
Friedel-Crafts Acylation Mechanism
This diagram illustrates the mechanism of the Friedel-Crafts acylation reaction between this compound and benzene, catalyzed by aluminum chloride.
Caption: Mechanism of Friedel-Crafts acylation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenylpropionyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 8. Benzenepropanoyl chloride [webbook.nist.gov]
- 9. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]
3-Phenylpropanoyl chloride molecular weight and formula
An In-depth Technical Guide to 3-Phenylpropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (also known as hydrocinnamoyl chloride), a key reagent in organic synthesis. This document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its applications, particularly within the pharmaceutical and fine chemical industries.
Chemical Identity and Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic pungent odor.[1] It is an acyl chloride that is widely utilized as a reactive intermediate in a variety of chemical transformations.[2]
Molecular Formula: C₉H₉ClO[3]
Molecular Weight: 168.62 g/mol [3]
Synonyms: Hydrocinnamoyl chloride, 3-Phenylpropionyl chloride, Benzenepropanoyl chloride.[4]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 168.62 g/mol | [3] |
| Molecular Formula | C₉H₉ClO | [3] |
| CAS Number | 645-45-4 | [5] |
| Density | 1.135 g/mL at 25 °C (lit.) | [6] |
| Boiling Point | 232 °C at 760 mmHg | [7] |
| Melting Point | -7 to -5 °C (lit.) | [8] |
| Flash Point | 108.3 °C | [9] |
| Refractive Index | 1.5265 (n20/D, lit.) | [9] |
| Vapor Pressure | 0.06 mmHg at 25 °C | [8] |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the chlorination of 3-phenylpropanoic acid.[5] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed as the chlorinating agents, often with a catalytic amount of N,N-dimethylformamide (DMF).[5][10]
Detailed Experimental Protocol: Synthesis from 3-Phenylpropanoic Acid using Oxalyl Chloride
This protocol is a representative method for the preparation of this compound.
Materials:
-
3-phenylpropanoic acid
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Nitrogen or argon inert atmosphere setup
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane.[10]
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).[10]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution via a dropping funnel.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
The reaction mixture is then typically heated to reflux for 1-2 hours, or until the evolution of gas (HCl and CO) ceases.[10]
-
Upon completion of the reaction, the excess oxalyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.[10]
-
The crude this compound is often of sufficient purity for subsequent reactions. If higher purity is required, distillation under reduced pressure can be performed.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and CO). Both oxalyl chloride and this compound are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8][11]
Purification
For applications requiring high purity, the crude this compound can be purified by fractional distillation under reduced pressure. Additionally, methods have been developed for the purification of carbonyl chlorides prepared via phosgene (B1210022) or thionyl chloride routes, which involve treatment with carboxamide hydrohalides to remove impurities.[12]
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis due to the high reactivity of the acyl chloride functional group.[2] It readily undergoes reactions with nucleophiles such as alcohols, amines, and arenes (in Friedel-Crafts acylations) to form the corresponding esters, amides, and ketones.
Its primary applications are in the pharmaceutical and fine chemical industries where it serves as a crucial building block for the synthesis of a wide range of compounds, including:
-
Active Pharmaceutical Ingredients (APIs): It is used in the preparation of various pharmaceutical compounds, including antiviral and antitumor agents.[13]
-
Antifouling Agents: It has been used in the enantioselective synthesis of the natural product (+)-maculalactone A, which exhibits antifouling properties.[9]
-
Intramolecular Cyclizations: In the presence of a Lewis acid like AlCl₃, this compound undergoes an intramolecular Friedel-Crafts acylation to form α-tetralone, a fused bicyclic ketone.[14]
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding carboxylic acid.
Caption: Synthesis workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 645-45-4 [matrix-fine-chemicals.com]
- 4. 3-phenyl propionyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAS 645-45-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound | CAS#:645-45-4 | Chemsrc [chemsrc.com]
- 8. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. patents.justia.com [patents.justia.com]
- 13. theclinivex.com [theclinivex.com]
- 14. homework.study.com [homework.study.com]
Spectroscopic and Synthetic Profile of 3-Phenylpropanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-Phenylpropanoyl chloride (CAS No. 645-45-4), a key intermediate in organic synthesis. This document details the instrumental analysis of the compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and provides a detailed protocol for its preparation from 3-phenylpropanoic acid.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3050-3030 | C-H stretch (aromatic) | Medium |
| ~2950-2850 | C-H stretch (aliphatic) | Medium |
| ~1800 | C=O stretch (acyl chloride) | Strong |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) | Medium-Strong |
| ~750, ~700 | C-H bend (monosubstituted benzene) | Strong |
Table 1: Characteristic Infrared Absorption Bands of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.20 | Triplet | 2H | -CH₂-COCl |
| ~3.00 | Triplet | 2H | Ph-CH₂- |
Table 2: ¹H NMR Spectroscopic Data for this compound (solvent: CDCl₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (acyl chloride) |
| ~140 | C (quaternary, aromatic) |
| ~129 | CH (aromatic) |
| ~128 | CH (aromatic) |
| ~126 | CH (aromatic) |
| ~55 | -CH₂-COCl |
| ~30 | Ph-CH₂- |
Table 3: ¹³C NMR Spectroscopic Data for this compound (solvent: CDCl₃).
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 168/170 | ~3:1 | [M]⁺ (Molecular ion) |
| 133 | Moderate | [M - Cl]⁺ |
| 105 | High | [C₆H₅CH₂CH₂]⁺ |
| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Table 4: Key Fragmentation Peaks in the Mass Spectrum of this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 3-phenylpropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Materials:
-
3-phenylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid in a minimal amount of anhydrous DCM.
-
If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic and produce HCl gas.
-
After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the excess chlorinating agent and the solvent by distillation, followed by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation to yield a clear, colorless to light yellow liquid.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of this compound in deuterated chloroform (B151607) (CDCl₃) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
The spectrum should be referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
The spectrum should be referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion peak.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Phenylpropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenylpropanoyl chloride. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this important chemical intermediate.
Introduction
This compound, also known as hydrocinnamoyl chloride, is a key building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and other fine chemicals. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a detailed summary of its ¹H and ¹³C NMR spectral data, outlines the experimental protocols for data acquisition, and provides a visual representation of the molecule's structure-spectra correlation.
Chemical Structure
The chemical structure of this compound is provided below, with atoms numbered for clarity in the NMR data tables.
Spectroscopic Analysis of 3-Phenylpropanoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a reactive acyl chloride derivative of 3-phenylpropanoic acid.[1][2] Its chemical formula is C₉H₉ClO, and it has a molecular weight of approximately 168.62 g/mol .[1][2][3][4] As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the unambiguous identification and characterization of this compound are paramount. This guide provides a detailed technical overview of its analysis using two primary spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We present characteristic spectral data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For acyl chlorides, the most prominent feature is the carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency compared to other carbonyl compounds.[5][6][7]
Data Presentation: IR Spectral Data
The key infrared absorption bands for this compound are summarized in the table below. The presence of a strong absorption band around 1800 cm⁻¹ is a definitive indicator of the acyl chloride functional group.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3050 - 3030 | Medium-Weak | C-H Stretch | Aromatic (Ar-H) |
| ~2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₂) |
| ~1800 | Strong | C=O Stretch | Acyl Chloride (-COCl) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~750, ~700 | Strong | C-H Bend (Out-of-plane) | Monosubstituted Benzene |
| ~700 - 600 | Medium | C-Cl Stretch | Chloroalkane |
Data compiled from general principles of IR spectroscopy and spectral data for similar compounds.[6][7][9]
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining the IR spectrum of a liquid sample like this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation: As this compound is a liquid, its spectrum can be taken neat.[10]
-
Cell Preparation: Use salt plates (e.g., NaCl or KBr) for the analysis. Ensure the plates are clean and dry, as acyl chlorides are moisture-sensitive and will hydrolyze to form the corresponding carboxylic acid.[5]
-
Background Spectrum: Acquire a background spectrum of the empty sample holder to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of this compound onto one salt plate and carefully place the second plate on top, spreading the liquid into a thin film.
-
Data Acquisition: Place the salt plate assembly into the spectrometer's sample holder.
-
Scan: Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (Transmittance vs. Wavenumber).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation through fragmentation analysis. Electron Ionization (EI) is a common technique used for this purpose.
Data Presentation: Mass Spectral Data
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation is often dictated by the stability of the resulting cations, with acylium ions being particularly common for acyl chlorides.[6][11][12]
| m/z | Proposed Fragment Ion | Formula | Notes |
| 168/170 | [C₆H₅(CH₂)₂COCl]⁺• | C₉H₉ClO | Molecular ion (M⁺•). The M+2 peak at 170 is due to the ³⁷Cl isotope. |
| 133 | [C₆H₅(CH₂)₂CO]⁺ | C₉H₉O | Loss of Cl• radical. Formation of the stable acylium ion.[11] |
| 105 | [C₆H₅CH₂CH₂]⁺ | C₈H₉ | Loss of CO from the acylium ion (m/z 133). This is a common fragmentation pathway for acyl chlorides.[11] |
| 104 | [C₈H₈]⁺• | C₈H₈ | Often the base peak, likely from rearrangement and loss of H from m/z 105, forming a stable tropylium-like ion.[1] |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a very common fragment in compounds containing a benzyl (B1604629) group. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation. |
Data compiled from the NIST Mass Spectrometry Data Center and PubChem.[1][2]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound. The following is a general protocol.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[11]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a dry, inert, and volatile solvent such as dichloromethane (B109758) or hexane.[11] It is critical to use anhydrous conditions to prevent hydrolysis.[11]
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: An initial temperature of ~50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min up to a final temperature of ~250°C.[11]
-
-
MS Conditions:
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: The GC will separate the components of the sample, and the MS will generate a mass spectrum for each component as it elutes. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are then analyzed.
Visualizations: Workflows and Pathways
To better illustrate the analytical processes and molecular behavior, the following diagrams have been generated.
References
- 1. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenepropanoyl chloride [webbook.nist.gov]
- 3. 3-Phenylpropionyl Chloride | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 645-45-4 [matrix-fine-chemicals.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Benzenepropanoyl chloride [webbook.nist.gov]
- 10. 3-Phenylpropionyl chloride, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Hydrocinnamoyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical properties of hydrocinnamoyl chloride (CAS No. 645-45-4). This document is intended to be a critical resource for researchers, scientists, and professionals in drug development, offering meticulously compiled data, detailed experimental protocols for its synthesis, and visual representations of its chemical synthesis.
Core Physical and Chemical Properties
Hydrocinnamoyl chloride, also known as 3-phenylpropanoyl chloride, is a reactive acyl chloride derivative of hydrocinnamic acid.[1][2] It presents as a clear, colorless to light yellow or deep greenish-yellow liquid with a pungent odor.[1][3][4] This compound is highly sensitive to moisture and will react with water, leading to its decomposition.[1][3] Consequently, it should be stored in a cool, dry place under an inert atmosphere.[5][6] It is soluble in organic solvents such as chloroform (B151607) and ether, but it reacts with water.[6][7]
Quantitative Data Summary
The following table summarizes the key physical properties of hydrocinnamoyl chloride, compiled from various sources for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO | [1][5][7][8][9][10][11] |
| Molecular Weight | 168.62 g/mol | [1][5][7][8][10][11][12] |
| Melting Point | -7 to -5 °C | [5][7][8][13] |
| Boiling Point | 107 °C at 11 mmHg | [3][5][7][13] |
| Density | 1.135 g/mL at 25 °C | [5][7][13] |
| Refractive Index (n20/D) | 1.5265 | [5][7][13] |
| Flash Point | 227 °F (108.3 °C) | [3][5][13][14] |
| Vapor Pressure | 6.893 Pa at 25 °C | [6][7] |
| Water Solubility | Reacts | [1][5][7][13] |
| Solubility in Organic Solvents | Soluble in ether, slightly soluble in chloroform. | [1][6][7] |
Experimental Protocols
Synthesis of Hydrocinnamoyl Chloride from Hydrocinnamic Acid
The industrial and laboratory-scale synthesis of hydrocinnamoyl chloride is typically achieved through the reaction of hydrocinnamic acid with a chlorinating agent.[1][2] Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[1][2] The reaction with oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF), is a common laboratory method.[2][7]
General Procedure using Oxalyl Chloride:
-
To a flask equipped with a stirrer and under an inert atmosphere (e.g., argon), add hydrocinnamic acid and a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).[7]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[7]
-
Slowly add a solution of oxalyl chloride in dichloromethane to the mixture over a period of approximately 30 minutes.[7]
-
Allow the reaction mixture to stir at room temperature overnight.[7]
-
Upon completion, the solvent is removed under vacuum to yield hydrocinnamoyl chloride as a yellow oil.[7]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of hydrocinnamoyl chloride from hydrocinnamic acid.
Caption: Synthesis workflow for hydrocinnamoyl chloride.
Applications in Research and Development
Hydrocinnamoyl chloride is a vital intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2] It serves as a key building block in the preparation of a wide array of pharmaceutical compounds, including those with antiviral and antitumor properties.[2][7] Its high reactivity makes it a versatile reagent for introducing the hydrocinnamoyl group into various molecules through reactions with nucleophiles like alcohols and amines to form esters and amides, respectively.[15][16]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Hydrocinnamoyl chloride CAS#: 645-45-4 [m.chemicalbook.com]
- 7. Hydrocinnamoyl chloride | 645-45-4 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 134381000 [thermofisher.com]
- 10. Hydrocinnamoyl chloride, 98% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. scbt.com [scbt.com]
- 12. Hydrocinnamoyl chloride 98 645-45-4 [sigmaaldrich.com]
- 13. chemwhat.com [chemwhat.com]
- 14. chembk.com [chembk.com]
- 15. scienceinfo.com [scienceinfo.com]
- 16. benchchem.com [benchchem.com]
The Chemical Reactivity of 3-Phenylpropanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride (CAS No. 645-45-4), is a highly versatile acyl chloride that serves as a critical building block in organic synthesis.[1][2] Its reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This technical guide provides an in-depth analysis of its core chemical reactivity, supported by quantitative data, detailed experimental protocols, and process visualizations. It is intended for professionals in research, chemical synthesis, and drug development who utilize this intermediate for creating complex molecules, particularly active pharmaceutical ingredients (APIs).[1][3]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for reaction planning, safety assessment, and product characterization.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 645-45-4 | [1][2][4] |
| Molecular Formula | C₉H₉ClO | [3][4][5] |
| Molecular Weight | 168.62 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 225 °C (at 760 mmHg) | [3] |
| Melting Point | -7 to -5 °C | [3] |
| Density | 1.145 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.5265 - 1.53 | [3] |
| Flash Point | 108 °C | |
| Solubility | Reacts with water; Soluble in ether and chloroform | [3] |
| Purity (Typical) | ≥ 97.0% | [2] |
Table 2: Spectroscopic Data
| Technique | Key Signals / Interpretation | Reference |
| ¹H NMR | Signals at δ = 2.53 (t, J = 8 Hz, 2H), 3.02 (t, J = 8 Hz, 2H), and 7.2-7.7 (m, 4H) ppm. The triplet at 3.02 ppm corresponds to the benzylic protons, while the triplet at 2.53 ppm corresponds to the methylene (B1212753) protons adjacent to the carbonyl group. | [6] |
| IR Spectra | Data available in the SDBS (AIST Spectral DB) under number 22634. Characteristic C=O stretch for an acyl chloride is expected around 1800 cm⁻¹. | |
| Mass Spec (EI) | Data available in the NIST Chemistry WebBook. | [7] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of 3-phenylpropanoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this conversion.[1]
Caption: Synthesis of this compound from its carboxylic acid precursor.
Experimental Protocol: Synthesis via Oxalyl Chloride
-
Dissolve 3-phenylpropanoic acid in a dry, inert solvent such as dichloromethane (B109758) (DCM).[1]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[1]
-
Slowly add oxalyl chloride to the solution at room temperature.[1]
-
Stir the reaction mixture until gas evolution (CO₂ and CO) ceases.
-
Remove the solvent and excess reagent under reduced pressure to isolate the crude this compound.
-
The product can be purified by vacuum distillation if necessary.
Core Chemical Reactivity: Nucleophilic Acyl Substitution
The reactivity of this compound is characterized by the nucleophilic acyl substitution mechanism. The electron-deficient carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.
Caption: General mechanism for nucleophilic acyl substitution reactions.
Hydrolysis
When mixed with water, this compound undergoes rapid hydrolysis to form 3-phenylpropanoic acid and hydrogen chloride (HCl).[8] This reaction highlights the compound's moisture sensitivity, necessitating storage in dry conditions.[4]
-
Product: 3-Phenylpropanoic acid
-
Byproduct: Hydrogen chloride (HCl)[8]
Reaction with Alcohols (Esterification)
This compound reacts vigorously and exothermically with alcohols to produce esters.[9][10] This reaction is often faster and higher-yielding than traditional Fischer esterification from the corresponding carboxylic acid.[9]
-
General Reaction: R'-OH + C₆H₅CH₂CH₂COCl → C₆H₅CH₂CH₂COOR' + HCl
-
Products: Phenylpropanoate esters
Caption: Esterification reaction pathway.
Reaction with Amines (Amidation)
The reaction with primary or secondary amines yields N-substituted amides.[11] The reaction is typically rapid and violent with concentrated amine solutions.[12] Two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) salt.[12][13]
-
General Reaction (Primary Amine): 2 R'-NH₂ + C₆H₅CH₂CH₂COCl → C₆H₅CH₂CH₂CONHR' + R'-NH₃⁺Cl⁻
-
Products: N-substituted 3-phenylpropanamides
Caption: Amidation reaction pathway.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching the acyl group to an aromatic ring.[14][15] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[14][16]
Intramolecular Friedel-Crafts Acylation: A key reaction of this compound is intramolecular cyclization to form α-tetralone (3,4-dihydronaphthalen-1(2H)-one).[6] This occurs when the acylium ion intermediate is attacked by the tethered phenyl ring.
Caption: Workflow for the synthesis of α-tetralone via intramolecular acylation.
-
To a cooled, stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or nitrobenzene), slowly add this compound.
-
The reaction mixture is typically stirred at low temperature initially and then allowed to warm or is heated to complete the reaction.[17]
-
The reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid.
-
The organic layer is separated, washed (e.g., with water, sodium bicarbonate solution, and brine), dried over an anhydrous salt (e.g., MgSO₄), and concentrated.
-
The resulting crude α-tetralone can be purified by vacuum distillation or chromatography.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of compounds.[3]
-
Pharmaceuticals: It is a building block for APIs, including antiviral and antitumor agents.[3] For example, it has been used in the synthesis of β²-amino acid derivatives, which are important in peptide synthesis.[18]
-
Fine Chemicals: Used in the production of specialty ketones (like α-tetralone), esters, and amides for various applications.
-
Protecting Groups: The 3-phenylpropionate (B1229125) (dihydrocinnamoyl) ester has been employed as a protecting group in nucleoside synthesis.[19]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[5] It is toxic if inhaled.[5][20] The substance is moisture-sensitive and reacts with water, liberating toxic and corrosive hydrogen chloride gas.[4][20]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4][20] Avoid contact with skin and eyes and prevent inhalation of vapors.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like water, moisture, strong bases, alcohols, and oxidizing agents.[4] Keep containers tightly closed in a corrosives area.[4]
-
Fire: Do NOT use water directly on a fire involving this chemical, as it reacts to liberate acidic gas.[4] Use foam, dry chemical, or carbon dioxide extinguishers.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Benzenepropanoyl chloride [webbook.nist.gov]
- 8. Solved When this compound is mixed with water, | Chegg.com [chegg.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrevise.org [chemrevise.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. A10860.09 [thermofisher.com]
- 20. fishersci.com [fishersci.com]
Synthesis of 3-Phenylpropanoyl Chloride from 3-Phenylpropanoic Acid: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis of 3-phenylpropanoyl chloride from 3-phenylpropanoic acid, a critical chemical transformation for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and characterization data for the resulting acyl chloride.
Introduction
This compound, also known as hydrocinnamoyl chloride, is a valuable reactive intermediate in organic synthesis. Its utility is pronounced in the pharmaceutical and agrochemical industries for the introduction of the 3-phenylpropanoyl moiety into a wide range of molecular scaffolds. The conversion of the relatively stable 3-phenylpropanoic acid to its more reactive acid chloride derivative is a fundamental step that facilitates subsequent nucleophilic acyl substitution reactions, such as esterification and amidation. This guide focuses on the two most common and effective methods for this transformation: reaction with thionyl chloride (SOCl₂) and with oxalyl chloride ((COCl)₂) catalyzed by N,N-dimethylformamide (DMF).
Synthetic Methodologies
The conversion of 3-phenylpropanoic acid to this compound is typically achieved by treatment with a chlorinating agent. The choice of reagent can be influenced by factors such as reaction conditions, scale, and desired purity of the final product.
Thionyl Chloride Method
The reaction of 3-phenylpropanoic acid with thionyl chloride is a widely used method for the synthesis of this compound. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired acyl chloride, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) conveniently evolving as gases. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
Oxalyl Chloride Method
An alternative and often milder method involves the use of oxalyl chloride in the presence of a catalytic amount of DMF. This reaction is particularly advantageous as the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the work-up procedure. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM). This method is known for its high yields and clean reaction profiles.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound from 3-phenylpropanoic acid using the two primary methods.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Reagents | 3-Phenylpropanoic acid, Thionyl chloride, (cat. DMF) | 3-Phenylpropanoic acid, Oxalyl chloride, cat. DMF |
| Solvent | Dichloromethane (or neat) | Dichloromethane |
| Temperature (°C) | 23 - 77 (reflux) | 0 - 23 (room temperature) |
| Reaction Time (h) | 1 - 3 | 1 - 2 |
| Typical Yield (%) | > 90 | > 95[1] |
| Typical Purity (%) | > 97 | > 98 |
Table 1: Comparison of Synthetic Methodologies.
| Property | Value |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol [2] |
| Appearance | Clear, colorless to light yellow liquid[3] |
| Boiling Point | 232 °C @ 760 mmHg[3] |
| 119-120 °C @ 10 mmHg[4] | |
| Density | 1.145 g/cm³[3] |
| Refractive Index (n20/D) | 1.5265[3] |
Table 2: Physical and Chemical Properties of this compound.
| Technique | Observed Peaks/Shifts |
| IR (neat, cm⁻¹) | ~1795 (C=O, acid chloride), ~3030 (Ar C-H), ~2940 (Alkyl C-H) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (m, 5H, Ar-H), ~3.2 (t, 2H, -CH₂-COCl), ~3.0 (t, 2H, Ar-CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | ~173 (C=O), ~140 (Ar C-ipso), ~128.5 (Ar C-H), ~126.5 (Ar C-H), ~55 (-CH₂-COCl), ~30 (Ar-CH₂-) |
Table 3: Spectroscopic Data for this compound.
Experimental Protocols
Method A: Synthesis using Thionyl Chloride
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 3-phenylpropanoic acid.
-
If using a solvent, add anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred mixture at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (if using DCM, the boiling point is ~40°C; if neat, the boiling point of SOCl₂ is 76°C) for 1-3 hours, or until the evolution of gases ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound is typically of sufficient purity for many applications. For higher purity, proceed to the purification step.
Method B: Synthesis using Oxalyl Chloride
Materials:
-
3-Phenylpropanoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-phenylpropanoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 equivalents) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.[1]
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound is often used directly in the next step. For higher purity, purification by vacuum distillation is recommended.
Purification
Crude this compound can be purified by vacuum distillation.
Procedure:
-
Set up a distillation apparatus for vacuum distillation.
-
Carefully transfer the crude this compound to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction boiling at approximately 119-120 °C at 10 mmHg.[4]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthetic and purification processes.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Simplified reaction pathway for the Oxalyl Chloride/DMF method.
References
The Cornerstone of Acylation: A Technical Guide to 3-Phenylpropanoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a highly reactive acyl chloride that serves as a fundamental building block in organic synthesis.[1][2] Its chemical structure, featuring a phenyl group connected to a propanoyl chloride moiety, makes it an efficient acylating agent, enabling the introduction of the 3-phenylpropanoyl group into a wide array of molecules.[3] This versatility has established it as a critical intermediate in the synthesis of pharmaceuticals, fine chemicals, and complex natural products.[2] This guide provides an in-depth overview of its principal applications, supported by experimental data and detailed protocols.
Core Applications in Synthetic Chemistry
The reactivity of the acyl chloride functional group dictates the primary applications of this compound, which predominantly involve nucleophilic acyl substitution and Friedel-Crafts acylation reactions.
Friedel-Crafts Acylation
One of the most significant applications of this compound is in Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic compounds.[4] This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a resonance-stabilized acylium ion.[5] This electrophile then reacts with an aromatic ring to produce an aryl ketone.
A key advantage of this reaction is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[4] The aryl ketone products can be valuable intermediates themselves or can be subsequently reduced to form alkylated aromatic rings.
Intermolecular Acylation: A classic example is the reaction with benzene (B151609) to form β-phenylpropiophenone (1,3-diphenyl-1-propanone).[6][7]
Intramolecular Acylation: When the aromatic ring and the acyl chloride are part of the same molecule, an intramolecular Friedel-Crafts acylation can occur, leading to the formation of cyclic ketones. This is a common strategy for constructing fused ring systems.[8][9] For instance, this compound itself can undergo intramolecular acylation to form α-tetralone under forcing conditions, although this specific transformation is more commonly achieved from the corresponding carboxylic acid with a strong acid catalyst.
Synthesis of Esters and Amides
The high reactivity of this compound allows for the straightforward and often high-yield synthesis of esters and amides, which are ubiquitous functional groups in drug molecules and other bioactive compounds.[1][2]
-
Esterification: It reacts readily with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding 3-phenylpropanoate esters.[10][11] These reactions are typically rapid and can be performed under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.[12]
-
Amidation: The reaction with primary or secondary amines yields N-substituted 3-phenylpropanamides. This reaction is generally very fast and exothermic.[13]
Application in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] Its ability to form ketone, ester, and amide linkages is crucial for building the molecular scaffolds of numerous drugs.
A prominent example is the synthesis of Propafenone , a class 1C antiarrhythmic drug.[1][14] A key step in its synthesis involves the Friedel-Crafts acylation of phenol (B47542) with this compound to produce 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, a direct precursor to the final drug molecule.[1][15]
Precursor to Chalcones and Flavonoids
While not a direct precursor in the biosynthetic pathway, this compound and its derivatives can be used to synthesize chalcone (B49325) and flavonoid backbones. Chalcones are open-chain flavonoids with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[16][17] A common synthetic route to chalcones is the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde.[16] this compound can be used in a Friedel-Crafts reaction to synthesize the required aromatic ketone precursor, such as β-phenylpropiophenone, which can then be further elaborated.[18]
Data Presentation
The following tables summarize the key properties of this compound and provide an overview of typical reaction conditions for its primary applications.
| Property | Value | Reference(s) |
| CAS Number | 645-45-4 | [2][19][20][21] |
| Molecular Formula | C₉H₉ClO | [19][21] |
| Molecular Weight | 168.62 g/mol | [20] |
| Synonyms | Hydrocinnamoyl chloride, Benzenepropanoyl chloride | [20][21] |
| Appearance | Clear colorless to pale yellow liquid | [19] |
| Purity (Typical) | ≥98% | [19] |
Table 1: Physicochemical Properties of this compound
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp. | Yield | Reference(s) |
| Friedel-Crafts Acylation | Phenol | AlCl₃ | - | - | - | [1] |
| Friedel-Crafts Acylation | Benzene/p-Xylene | Lewis Acid | Dichloromethane (B109758) | RT | Good | [22] |
| Amidation | (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | n-BuLi | THF | -70 to -60 °C | - | [23] |
| Esterification | Alcohols/Phenols | Pyridine or TEA (optional) | Dichloromethane or THF | 0 °C to RT | Good to Excellent | [10][12] |
Table 2: Representative Reaction Conditions and Yields
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Friedel-Crafts Acylation
This protocol is a generalized procedure for the acylation of an aromatic substrate, such as benzene or toluene, using this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Aromatic substrate (e.g., benzene)
-
Anhydrous dichloromethane (DCM)
-
Concentrated HCl
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous DCM.
-
Cool the stirred suspension to 0°C in an ice/water bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add the aromatic substrate (1.0 to 1.2 equivalents), also dissolved in DCM, dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.[24]
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[24]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[24]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[24]
-
The crude product can be purified by column chromatography or distillation.
Protocol 2: Synthesis of (4S)-4-Isopropyl-5,5-diphenyl-3-(3-phenylpropionyl)oxazolidin-2-one[23]
This detailed protocol illustrates the use of this compound in an enantioselective synthesis to form a specific amide.
Materials:
-
(4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) (22.5 g, 80 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (308.5 mL total)
-
n-Butyllithium (1.6 M in hexane, 52.75 mL, 84.8 mmol)
-
This compound (14.84 g, 87.97 mmol)
-
Half-saturated aqueous NH₄Cl solution (210 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (80 mmol) in THF (266 mL).
-
Cool the solution to -40°C using an ethanol/dry ice bath.
-
Add n-butyllithium (1.06 equiv) to the stirred suspension. Allow the resulting reddish solution to warm to -15°C over approximately 15 minutes, then cool it to -70°C.
-
A solution of this compound (1.1 equiv) in THF (42.5 mL) is added via a dropping funnel while maintaining the internal temperature between -70 and -60°C. The addition should take about 20 minutes.
-
Continue stirring for an additional 30 minutes at this temperature.
-
Allow the reaction mixture to warm to room temperature and then quench with half-saturated aqueous NH₄Cl solution (210 mL).
-
Transfer the mixture to a separatory funnel and extract twice with EtOAc.
-
Wash the combined organic phases consecutively with water, saturated aqueous NaHCO₃ solution, and half-saturated brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate by rotary evaporation to yield the crude product, which can be further purified.
Visualizations
Core Reactivity Pathways
Caption: Key synthetic transformations of this compound.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Workflow for Friedel-Crafts Acylation
Caption: A typical experimental workflow for Friedel-Crafts acylation.
References
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Process For Preparing Propafenone Hydrochloride And Its Intermediates [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. β-Phenylpropiophenone [webbook.nist.gov]
- 7. BETA-PHENYLPROPIOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 8. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. ijpsonline.com [ijpsonline.com]
- 16. jetir.org [jetir.org]
- 17. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A10860.09 [thermofisher.com]
- 20. 3-phenyl propionyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. websites.umich.edu [websites.umich.edu]
An In-depth Technical Guide to the Safe Handling of 3-Phenylpropanoyl Chloride
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for 3-Phenylpropanoyl chloride (CAS 645-45-4), a versatile intermediate used in the synthesis of a wide range of pharmaceutical compounds.[1][2]
Chemical and Physical Properties
This compound, also known as hydrocinnamoyl chloride, is a clear, colorless to pale yellow liquid with a pungent odor.[3][4] It is crucial to understand its physical and chemical properties to handle it safely.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO | [3][5][6] |
| Molecular Weight | 168.62 g/mol | [3][5][6] |
| CAS Number | 645-45-4 | [3][5] |
| Appearance | Clear colorless to faint yellow liquid | [3] |
| Boiling Point | 232 °C at 760 mmHg; 107 °C at 11 mmHg | [3][7] |
| Melting Point | -7 to -5 °C | [3][7] |
| Flash Point | 108 °C / 226.4 °F | [8] |
| Density | 1.145 g/cm³ at 20°C; 1.135 g/mL at 25°C | [1][3][7] |
| Solubility | Insoluble in water (reacts violently); Soluble in chloroform (B151607) and ether | [1][3][7] |
| Vapor Pressure | 0.06 mmHg at 25 °C | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[5] It is also harmful if inhaled and may be corrosive to metals.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5] |
| Acute Toxicity, Inhalation (Category 3) | GHS06 | Danger | H331: Toxic if inhaled.[5] |
| Corrosive to Metals (Category 1) | GHS05 | Warning | H290: May be corrosive to metals. |
Personal Protective Equipment (PPE)
Due to its corrosive nature, appropriate personal protective equipment must be worn at all times when handling this compound.[3][8]
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin exposure.[3] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3][8] Use only under a chemical fume hood.[8] |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3][8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]
-
Do not get in eyes, on skin, or on clothing.[8]
-
Wash hands thoroughly after handling.[8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and moisture.[3]
-
Do not allow contact with water, as it reacts violently and liberates toxic hydrogen chloride gas.[7][8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Store protected from moisture.[3] Storage under an inert gas is recommended.
-
There are varying recommendations for storage temperature, ranging from room temperature to -20°C.[1][4][7] It is advisable to follow the specific storage instructions on the supplier's label and safety data sheet.
First Aid Measures
In case of exposure, immediate medical attention is required.[8]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3][8] |
| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][8] |
| Inhalation | Get medical aid immediately. Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[3][8] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[3][8] |
Spill and Disposal Procedures
Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[8] Wear appropriate personal protective equipment.[8] Do not allow the spill to enter drains or waterways.[8][9]
A decision-making workflow for spill response is outlined below:
Caption: Decision workflow for responding to a this compound spill.
Disposal: Dispose of contents and container to an approved waste disposal plant.[8] Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[8]
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 3-phenylpropanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[2] The following is a representative protocol with an emphasis on safety.
Caption: A typical workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation: All operations should be conducted in a well-ventilated chemical fume hood.[8] Ensure all glassware is dry to prevent reaction with water.
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride or silica (B1680970) gel) to protect the reaction from atmospheric moisture. The gas outlet from the condenser should be connected to a gas trap (e.g., a bubbler containing sodium hydroxide (B78521) solution) to neutralize the evolved hydrogen chloride and sulfur dioxide gases.
-
Reagent Addition: 3-Phenylpropanoic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene). A catalytic amount of N,N-dimethylformamide (DMF) is added.[2] Thionyl chloride (or oxalyl chloride) is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
Work-up and Purification: The excess thionyl chloride and solvent are removed by distillation. The crude this compound is then purified by vacuum distillation to yield the final product.
-
Waste Disposal: The aqueous base from the gas trap should be neutralized before disposal. Any residual reagents and solvents should be disposed of as hazardous chemical waste according to institutional guidelines.
By adhering to these safety and handling precautions, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. novaphene.com [novaphene.com]
- 5. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenepropanoyl chloride [webbook.nist.gov]
- 7. This compound | CAS 645-45-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.de [fishersci.de]
Methodological & Application
Application Notes: Friedel-Crafts Acylation of 3-Phenylpropanoyl Chloride
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of aromatic ketones.[1] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This document provides detailed application notes and protocols for the Friedel-Crafts acylation of an aromatic substrate, such as benzene, using 3-phenylpropanoyl chloride.
Mechanism of Action
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with this compound to form a highly electrophilic acylium ion.[3] This acylium ion is resonance-stabilized.[4]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3]
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the arenium ion.[5] This restores the aromaticity of the ring and yields the final product, an aromatic ketone. The Lewis acid catalyst is regenerated in this step, although it forms a complex with the product ketone, necessitating stoichiometric amounts of the catalyst.[5]
Comparative Performance of Lewis Acid Catalysts
The choice of Lewis acid catalyst is critical and significantly influences the reaction's yield, rate, and selectivity.[6][7] While strong Lewis acids like aluminum chloride often provide high yields and fast reaction rates, they require stringent anhydrous conditions due to their moisture sensitivity.[6] Milder catalysts may offer better selectivity but might require higher temperatures or longer reaction times.[6]
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive and hygroscopic, requiring anhydrous conditions. Often used in stoichiometric amounts or more.[5][6] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A less potent but more manageable and less moisture-sensitive alternative to AlCl₃.[6] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid that may require higher temperatures or longer reaction times, potentially offering better selectivity.[6] |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong and effective Lewis acid, but it is highly sensitive to moisture and requires careful handling.[6] |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Aromatic substrate (e.g., Benzene)
-
Anhydrous Lewis acid catalyst (e.g., Aluminum chloride)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-dichloroethane)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and purification
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
General Procedure for Friedel-Crafts Acylation:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. The reaction must be conducted under anhydrous conditions as the Lewis acid catalyst is moisture-sensitive.[2]
-
Catalyst Suspension: In the round-bottom flask, suspend the anhydrous aluminum chloride (1.1 to 1.3 equivalents) in the chosen anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.[2]
-
Addition of Acyl Chloride: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0°C to room temperature).[2][6] The reaction between the acyl chloride and aluminum chloride can be highly exothermic.[2]
-
Addition of Aromatic Substrate: After the complete addition of the acylating agent, add the aromatic substrate (1 equivalent), either neat or dissolved in the anhydrous solvent, to the reaction mixture at a controlled rate.[6] The addition rate should be adjusted to prevent excessive boiling.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may then be heated under reflux (e.g., at 60°C) for a specified period (e.g., 30 minutes to a few hours) to ensure the completion of the reaction.[8]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.[2] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer with additional portions of the organic solvent (e.g., dichloromethane).[2]
-
Washing: Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[2] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield the pure aromatic ketone.
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts acylation.
Caption: Experimental workflow for Friedel-Crafts acylation.
References
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. allstudyjournal.com [allstudyjournal.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intramolecular Friedel-Crafts acylation of 3-phenylpropanoyl chloride to synthesize α-tetralone. This reaction is a fundamental transformation in organic synthesis, crucial for the construction of polycyclic aromatic systems found in numerous pharmaceutical agents and natural products.
Introduction
The intramolecular Friedel-Crafts acylation is a powerful cyclization reaction that forms a new ring by an electrophilic aromatic substitution where the acyl group and the aromatic ring are part of the same molecule.[1][2] The reaction proceeds through the in-situ generation of a highly reactive acylium ion intermediate upon treatment of an acyl halide with a Lewis acid catalyst.[3] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a cyclic ketone.[3]
A significant advantage of Friedel-Crafts acylation is the deactivating nature of the ketone product, which prevents subsequent acylation reactions, thus avoiding polysubstitution byproducts that can occur in Friedel-Crafts alkylations.[4][5] The acylium ion is also resonance-stabilized and does not undergo rearrangement, leading to predictable and clean product formation.[4]
Reaction Mechanism and Experimental Workflow
The intramolecular Friedel-Crafts acylation of this compound to α-tetralone involves the formation of an acylium ion, followed by an intramolecular electrophilic aromatic substitution. The general mechanism and a typical experimental workflow are depicted below.
Data Presentation: Comparison of Lewis Acid Catalysts
The choice of Lewis acid catalyst significantly impacts the reaction's efficiency. Below is a summary of commonly used catalysts for Friedel-Crafts acylation.
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive but hygroscopic and reacts vigorously with water. Often requires stoichiometric or greater amounts.[6] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A less potent but more manageable alternative to AlCl₃; less sensitive to moisture.[6] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid, often necessitating higher temperatures or longer reaction times, but can offer better selectivity.[6] |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong and effective Lewis acid, but highly sensitive to moisture, requiring careful handling.[6] |
| Stannic Chloride (SnCl₄) | >100 | High (85-91%) | ~1 hour | Highly exothermic reaction requiring careful temperature control (below 15°C).[7] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Solvent | Good to Excellent | Variable | A "green" alternative that can promote the reaction without a metal catalyst, simplifying workup.[8] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Aluminum Chloride
This protocol is adapted from established procedures for Friedel-Crafts acylation and the synthesis of α-tetralone.[9][10]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or carbon disulfide (CS₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, place anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude α-tetralone can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Friedel-Crafts Acylation using Stannic Chloride
This protocol is based on a procedure from Organic Syntheses for a similar transformation.[7]
Materials:
-
This compound
-
Anhydrous stannic chloride (SnCl₄)
-
Anhydrous benzene (B151609) or other suitable solvent
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a flask equipped for stirring and cooling, dissolve this compound (1 equivalent) in anhydrous benzene. Cool the solution to 0-10°C.
-
Addition of Catalyst: With efficient cooling and stirring, add a solution of anhydrous stannic chloride (1.1 equivalents) in anhydrous benzene dropwise, maintaining the temperature below 15°C. The reaction is highly exothermic.
-
Reaction: Continue stirring at 0-10°C for 1 hour after the addition is complete.
-
Workup: Decompose the resulting complex by the careful addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction and Purification: Proceed with extraction, washing, drying, and purification as described in Protocol 1. A yield of 85-91% of α-tetralone can be expected.[7]
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
This compound is a corrosive acyl halide and a lachrymator. It is also moisture-sensitive. Handle in a fume hood with appropriate PPE.
-
Stannic chloride is a corrosive liquid. Handle with care in a fume hood.
-
The reaction can be exothermic, especially during the addition of the catalyst and the workup. Ensure adequate cooling and slow, controlled addition of reagents.
Applications in Drug Development
α-Tetralone and its derivatives are important structural motifs in a variety of biologically active compounds. They serve as key intermediates in the synthesis of pharmaceuticals, including agents with anticancer, anti-inflammatory, and central nervous system activity. The intramolecular Friedel-Crafts acylation provides a reliable and efficient method for constructing this core structure, making it a vital tool for medicinal chemists and drug development professionals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tetralone synthesis [organic-chemistry.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Lewis Acid Catalysts for Friedel-Crafts Reaction with 3-Phenylpropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Lewis acid catalysts for the Friedel-Crafts reaction involving 3-phenylpropanoyl chloride, covering both intermolecular acylation of aromatic compounds and intramolecular cyclization. This document offers a comparative analysis of common Lewis acid catalysts, detailed experimental protocols, and visualizations to aid in reaction planning and execution.
Introduction
The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds to aromatic rings.[1][2] When employing this compound as the acylating agent, two primary pathways can be explored: intermolecular acylation of an aromatic substrate to yield a diaryl ketone, or an intramolecular cyclization to form α-tetralone, a valuable intermediate in the synthesis of various biologically active compounds. The choice of Lewis acid catalyst is critical, influencing reaction efficiency, selectivity, and overall yield.[3] This document explores the application of common Lewis acid catalysts in both reaction types.
Data Presentation: Catalyst Performance in Friedel-Crafts Reactions
The selection of an appropriate Lewis acid is paramount for a successful Friedel-Crafts reaction. The following tables summarize the performance of various catalysts for both intermolecular and intramolecular reactions with this compound.
Table 1: Intermolecular Friedel-Crafts Acylation with this compound (Representative Data)
| Lewis Acid Catalyst | Aromatic Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Key Considerations |
| AlCl₃ | Benzene (B151609) | 110 - 200 | Benzene | Short | 0 - 80 | High (extrapolated) | Highly reactive and hygroscopic, often requiring stoichiometric amounts.[3] |
| FeCl₃ | Toluene | 100 - 150 | Dichloromethane | Moderate | Room Temp. | Moderate to High (extrapolated) | Less potent than AlCl₃ but easier to handle and less moisture-sensitive.[3] |
| ZnCl₂ | Anisole | 100 - 200 | Dichloromethane | Moderate to Long | Room Temp. | Moderate (extrapolated) | A milder Lewis acid, may require higher temperatures or longer reaction times.[3] |
| TiCl₄ | Benzene | 100 - 150 | Dichloromethane | Short to Moderate | < 0 | High (extrapolated) | A strong Lewis acid, highly sensitive to moisture, requiring careful handling.[3] |
Note: Specific quantitative data for the intermolecular Friedel-Crafts reaction of this compound is limited in publicly available literature. The yields presented are extrapolated from the general performance of these catalysts in Friedel-Crafts acylations with other acyl chlorides.[3]
Table 2: Intramolecular Friedel-Crafts Cyclization of this compound to α-Tetralone
| Lewis Acid Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Carbon Disulfide | 10 min | Boiling | 74-91 | Organic Syntheses |
Experimental Protocols
The following are detailed protocols for conducting Friedel-Crafts reactions with this compound.
Protocol 1: Intramolecular Friedel-Crafts Cyclization of this compound to α-Tetralone
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene (for extraction)
-
Round-bottom flask with reflux condenser and gas absorption trap
-
Steam distillation apparatus
Procedure:
-
Reaction Setup: In a 500-mL round-bottom flask fitted with a reflux condenser connected to a gas absorption trap, add 175 cc of carbon disulfide. Cool the flask in an ice bath.
-
Addition of Catalyst: Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion to the cooled carbon disulfide. Immediately connect the flask to the reflux condenser.
-
Addition of Acyl Chloride: Add a solution of this compound (prepared from 32.8 g, 0.2 mole of γ-phenylbutyric acid) in the flask.
-
Reaction: After the initial rapid evolution of hydrogen chloride subsides (a few minutes), slowly warm the mixture to its boiling point on a steam bath. Heat and shake the mixture for ten minutes to complete the reaction.
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Decompose the aluminum chloride complex by the careful addition of 100 g of ice with shaking.
-
Add 25 cc of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.
-
-
Purification:
-
The carbon disulfide will distill first. The α-tetralone will then co-distill with steam.
-
Separate the oily product from the distillate and extract the aqueous layer three times with 100-cc portions of benzene.
-
Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure. The yield of α-tetralone boiling at 105–107°/2 mm is typically 21.5–26.5 g (74–91% of the theoretical amount).
-
Protocol 2: General Procedure for Intermolecular Friedel-Crafts Acylation
This generalized protocol can be adapted for various Lewis acid catalysts and aromatic substrates.
Materials:
-
This compound
-
Selected Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂, TiCl₄)
-
Anhydrous Aromatic Substrate (e.g., Benzene, Toluene, Anisole)
-
Anhydrous Solvent (e.g., Dichloromethane, Carbon Disulfide, Nitrobenzene)
-
Inert gas supply (Nitrogen or Argon)
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and condenser
-
Ice bath
-
Quenching solution (e.g., ice-cold dilute HCl)
-
Organic solvent for extraction (e.g., Dichloromethane, Diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add the anhydrous Lewis acid catalyst (typically 1.1-1.5 equivalents). Add the anhydrous solvent to create a suspension.
-
Cooling: Cool the suspension to the desired temperature (typically 0 °C) using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension over 15-30 minutes.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at the chosen temperature for the specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the catalyst complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows involved in the Friedel-Crafts reaction with this compound.
Caption: General mechanism of an intermolecular Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Mechanism of the intramolecular Friedel-Crafts cyclization of this compound.
Caption: A typical experimental workflow for a Lewis acid-catalyzed Friedel-Crafts acylation.
References
Application Notes and Protocols: Amide Synthesis using 3-Phenylpropanoyl Chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted-3-phenylpropanamides, a class of compounds with significant potential in drug discovery, notably as histone deacetylase (HDAC) inhibitors.
Introduction
The amide bond is a cornerstone of medicinal chemistry, and its efficient formation is crucial for the synthesis of new chemical entities. The reaction of an acyl chloride, such as 3-phenylpropanoyl chloride, with a primary amine is a robust and widely used method for creating N-substituted amides. This document outlines the general principles, detailed experimental procedures, and applications of this synthetic transformation, with a particular focus on generating compounds relevant to drug development programs. N-substituted-3-phenylpropanamides have garnered interest as scaffolds for HDAC inhibitors, which are a promising class of anti-cancer agents.[1][2]
General Reaction Scheme
The synthesis of N-substituted-3-phenylpropanamides from this compound and a primary amine follows a nucleophilic acyl substitution mechanism. The reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction:
-
This compound: The electrophilic acylating agent.
-
Primary amine (R-NH2): The nucleophile. 'R' can be an alkyl or aryl group.
-
Base: Typically a tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270), or an inorganic base like sodium hydroxide.
Experimental Protocols
Below are detailed protocols for the synthesis of representative N-substituted-3-phenylpropanamides.
Protocol 1: Synthesis of N-benzyl-3-phenylpropanamide
Materials:
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica (B1680970) gel to afford the pure N-benzyl-3-phenylpropanamide.
Protocol 2: Synthesis of N-phenyl-3-phenylpropanamide
Materials:
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.
-
Add pyridine (1.2 eq.) to the solution.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1 (sequential washing with 1 M HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of N-propyl-3-phenylpropanamide
Materials:
-
This compound
-
n-Propylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting benzylamine with n-propylamine.
-
The reaction is typically faster with aliphatic amines; monitor closely by TLC. A reaction time of 1-3 hours at room temperature is usually sufficient.
-
Perform the same aqueous work-up and purification to isolate the final product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted-3-phenylpropanamides. Please note that yields are highly dependent on reaction scale, purity of reagents, and purification method.
| Product | Primary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-benzyl-3-phenylpropanamide | Benzylamine | Triethylamine | DCM | 0 to RT | 2 - 4 | 85 - 95 |
| N-phenyl-3-phenylpropanamide | Aniline | Pyridine | DCM | 0 to RT | 4 - 6 | 75 - 85 |
| N-propyl-3-phenylpropanamide | n-Propylamine | Triethylamine | DCM | 0 to RT | 1 - 3 | 80 - 90 |
| N-(4-methoxyphenyl)-3-phenylpropanamide | p-Anisidine | Triethylamine | DCM | 0 to RT | 3 - 5 | 82 - 92 |
| N-cyclohexyl-3-phenylpropanamide | Cyclohexylamine | Triethylamine | DCM | 0 to RT | 2 - 4 | 88 - 96 |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted-3-phenylpropanamides is depicted below.
Caption: General workflow for the synthesis of N-substituted-3-phenylpropanamides.
Application in Drug Discovery: HDAC Inhibition Signaling Pathway
N-substituted-3-phenylpropanamides have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.
Caption: Mechanism of action for N-substituted-3-phenylpropanamide HDAC inhibitors.
Conclusion
The synthesis of N-substituted-3-phenylpropanamides via the reaction of this compound with primary amines is a versatile and efficient method for generating libraries of compounds for drug discovery. The protocols provided herein can be adapted for a wide range of primary amines, and the resulting products serve as valuable scaffolds for the development of novel therapeutics, particularly in the field of oncology.
References
- 1. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of 3-Phenylpropanoate Esters from Primary Alcohols
Introduction
Phenylpropanoate esters are a significant class of organic compounds, recognized for their versatile applications in pharmacology and materials science.[1] These molecules serve as crucial building blocks in the synthesis of fine chemicals and pharmaceuticals, exhibiting a range of biological activities from anti-inflammatory and antioxidant effects to specific enzyme inhibition.[1] Their potential in drug development is particularly noteworthy, with some derivatives capable of modulating cellular signaling pathways, such as inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is critical in inflammatory responses.[1]
The synthesis of these esters is efficiently achieved through the esterification of an alcohol with an acyl chloride. This method is often preferred over the Fischer esterification (using a carboxylic acid) because the reactions with acyl chlorides are typically faster, more vigorous, and proceed to completion, resulting in higher yields of the desired ester.[2] This document provides a detailed protocol for the esterification of primary alcohols with 3-phenylpropanoyl chloride, outlines the reaction mechanism, and presents typical reaction yields.
Applications in Drug Development
The esterification of active pharmaceutical ingredients (APIs) is a common strategy in drug development to create prodrugs.[3][4][5] This chemical modification can enhance a drug's properties by:
-
Improving Bioavailability: Increasing lipophilicity to enhance absorption across biological membranes.[4][6]
-
Masking Unpleasant Taste or Odor: Improving patient compliance, especially for oral medications.[3][4]
-
Increasing Stability: Protecting the drug from degradation.[4]
-
Controlled Release: Ester linkages can be designed to be hydrolyzed by specific enzymes in the body, releasing the active drug at a targeted site or over a prolonged period.[3][6]
Phenylpropanoate esters, in particular, have been identified as potent and selective covalent inhibitors of bacterial enzymes, presenting a promising strategy for developing new antibacterial agents.
Reaction Mechanism and Workflow
The reaction between a primary alcohol and this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride (HCl) byproduct, preventing it from catalyzing unwanted side reactions.[7]
The general laboratory procedure follows a structured workflow from reaction setup to purification and analysis of the final product.
Experimental Protocol
This protocol describes a general method for the synthesis of 3-phenylpropanoate esters from primary alcohols.
Materials and Reagents:
-
Primary alcohol (e.g., ethanol, 1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[8]
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine, 1.2 - 1.5 eq)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol and anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add triethylamine to the stirred solution. Subsequently, add this compound dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.[1]
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and collect the filtrate.[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[1]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure 3-phenylpropanoate ester.[1]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[1]
Data Presentation
The esterification of primary alcohols with acyl chlorides is a highly efficient reaction that typically provides high yields. The following table summarizes the expected outcomes for the reaction of this compound with various primary alcohols.
| Primary Alcohol | Product Name | Molecular Formula | Typical Yield (%) |
| Methanol | Methyl 3-phenylpropanoate | C₁₀H₁₂O₂ | >90 |
| Ethanol | Ethyl 3-phenylpropanoate | C₁₁H₁₄O₂ | >90 |
| 1-Propanol | Propyl 3-phenylpropanoate | C₁₂H₁₆O₂ | >85 |
| 1-Butanol | Butyl 3-phenylpropanoate | C₁₃H₁₈O₂ | >85 |
| Benzyl Alcohol | Benzyl 3-phenylpropanoate | C₁₆H₁₆O₂ | >90 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Application in Cellular Signaling
Certain phenylpropanoate derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1] NF-κB is a key transcription factor that controls the expression of genes involved in inflammation and immunity.[1] Inhibition of this pathway reduces the production of pro-inflammatory cytokines, making these compounds valuable leads in drug discovery for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Synthesis of Ketones from 3-Phenylpropanoyl Chloride and Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective synthesis of ketones via the reaction of 3-phenylpropanoyl chloride with various Grignard reagents. The inherent high reactivity of Grignard reagents typically leads to the formation of tertiary alcohols as the major product. This protocol outlines a method to modulate the reactivity of the Grignard reagent, enabling the isolation of the ketone as the primary product. This is achieved through the use of N-methylpyrrolidone (NMP) as a mediating agent, which allows for a chemoselective acylation. This method is valuable for the synthesis of a variety of substituted ketones, which are key intermediates in the development of pharmaceuticals and other fine chemicals.
Introduction
The reaction of an acyl chloride with a Grignard reagent is a fundamental carbon-carbon bond-forming reaction. Standard reaction conditions typically result in the formation of a tertiary alcohol due to the high reactivity of the Grignard reagent, which reacts with the initially formed ketone intermediate.[1][2] For the synthesis of ketones, less reactive organometallic reagents such as organocuprates (Gilman reagents) or organocadmium compounds are often employed to prevent this secondary reaction.[3] However, the preparation and handling of these reagents can be cumbersome.
An alternative approach involves moderating the reactivity of the highly accessible Grignard reagents. It has been demonstrated that the addition of N-methylpyrrolidone (NMP) can effectively mediate the acylation of Grignard reagents with acid chlorides, leading to the selective formation of ketones in good yields.[4][5] This methodology offers a more user-friendly and operationally simpler procedure for the synthesis of ketones from Grignard reagents. Another approach to achieve this selectivity is the use of bis[2-(N,N-dimethylamino)ethyl] ether, which is believed to form a less reactive tridentate complex with the Grignard reagent.[6][7]
This document provides a detailed protocol for the NMP-mediated reaction of this compound with representative Grignard reagents, namely methylmagnesium bromide and phenylmagnesium bromide, to yield 4-phenylbutan-2-one and 1,4-diphenylbutan-1-one, respectively.
Reaction Scheme
Caption: General reaction of this compound with a Grignard reagent.
Data Presentation
The following table summarizes representative yields for the NMP-mediated synthesis of ketones from this compound and various Grignard reagents. The data is based on typical yields reported for similar reactions in the literature.[4][5]
| Grignard Reagent (R-MgX) | Product Ketone | R Group | Representative Yield (%) |
| Methylmagnesium bromide (CH₃MgBr) | 4-Phenylbutan-2-one | Methyl | 75-85 |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-Phenylpentan-3-one | Ethyl | 70-80 |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1,4-Diphenylbutan-1-one | Phenyl | 65-75 |
| Isopropylmagnesium chloride ((CH₃)₂CHMgCl) | 4-Methyl-1-phenylpentan-2-one | Isopropyl | 60-70 |
Experimental Protocols
This section provides a detailed protocol for the NMP-mediated synthesis of ketones from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromomethane, bromobenzene)
-
N-methylpyrrolidone (NMP), anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Toluene (B28343), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere.
-
Alkyl and aryl halides are toxic and should be handled in a fume hood.
-
The reaction can be exothermic; appropriate cooling should be readily available.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Preparation of the Grignard Reagent (General Procedure)
-
Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the halide) in the flask. A small crystal of iodine can be added to initiate the reaction.
-
Reagent Addition: Add a small portion of anhydrous diethyl ether or THF to cover the magnesium. Prepare a solution of the alkyl or aryl halide (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Initiation: Add a small amount of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required to start the reaction.
-
Completion: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will appear cloudy and grey.
Protocol 2: NMP-Mediated Synthesis of Ketone (General Procedure)
Caption: Experimental workflow for the NMP-mediated synthesis of ketones.
-
Reaction Setup: In a separate flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methylpyrrolidone (NMP, 1.1 equivalents relative to the Grignard reagent) and anhydrous toluene.
-
Addition of Acyl Chloride: Cool the NMP solution to 0°C using an ice bath. Add a solution of this compound (1.2 equivalents relative to the Grignard reagent) in anhydrous toluene dropwise to the stirred NMP solution over 15 minutes. Stir the mixture for an additional 15 minutes at 0°C.
-
Addition of Grignard Reagent: Cool the reaction mixture to -5 to -10°C. Add the previously prepared Grignard reagent solution (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below -5°C.
-
Reaction: Stir the reaction mixture at 0 to -5°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (B109758) or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain the pure ketone.
Conclusion
The NMP-mediated reaction of this compound with Grignard reagents provides an effective and selective method for the synthesis of the corresponding ketones. This protocol offers a practical alternative to the use of less reactive organometallic reagents, expanding the utility of Grignard reagents in ketone synthesis. The procedure is amenable to a variety of Grignard reagents, allowing for the synthesis of a diverse range of ketone products that are valuable intermediates in pharmaceutical and chemical research.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Versatile Role of 3-Phenylpropanoyl Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a highly reactive acyl chloride that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical intermediates.[1][2][3] Its chemical structure, featuring a reactive acyl chloride group attached to a phenylpropyl moiety, allows for its facile incorporation into various molecular scaffolds through key chemical transformations such as Friedel-Crafts acylation, amidation, and esterification. These reactions are fundamental in constructing the core structures of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, such as antidepressants, as well as antiviral and antitumor agents.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, supported by quantitative data and visual workflows.
Key Applications and Synthetic Pathways
The reactivity of this compound makes it a versatile reagent for introducing the 3-phenylpropanoyl group into organic molecules. The primary applications in pharmaceutical synthesis are:
-
Friedel-Crafts Acylation: To produce propiophenone (B1677668) and its derivatives, which are key precursors for a range of pharmaceuticals, including antidepressants like Fluoxetine.
-
Amidation: To form N-substituted 3-phenylpropanamides, a common structural motif in various drug candidates.
-
Esterification: To synthesize phenyl 3-phenylpropanoates, which can be found in or serve as intermediates for various therapeutic agents.
A general overview of the synthetic utility of this compound is presented in the workflow diagram below.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound and its close analogs.
Table 1: Synthesis of Propiophenone Derivatives via Friedel-Crafts Acylation
| Acyl Chloride | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 3-Chloropropionyl chloride | Benzene (B151609) | AlCl₃ | Dichloromethane (B109758) | 0 - 20 | 14 | 97 | >99 |
| Propionyl chloride | Benzene | AlCl₃ | Benzene | 10 | 2 | 63 | Not specified |
| Phenyl propionate | - | AlCl₃ | Carbon disulfide | 140-150 | 3 | 45-50 | Not specified |
Table 2: Synthesis of Amide Derivatives
| Amine | Coupling Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzylamine | EDC·HCl | Not specified | 30 | 30-60 min | Not specified |
| Isopropylamine | EDC or DCC | Not specified | 0-25 | Not specified | Not specified |
| Substituted anilines | (COCl)₂ (for acid chloride formation) | Dichloromethane | Room Temp. | Not specified | High |
Table 3: Synthesis of Ester Derivatives
| Phenol (B47542) | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Various substituted phenols | TBABr / NaOH | Dichloromethane/Water | 15 | 2-2.5 | 80-97 |
Experimental Protocols
Protocol 1: Synthesis of Propiophenone via Friedel-Crafts Acylation
This protocol is adapted from the synthesis of 3-chloropropiophenone (B135402) and propiophenone and is representative for the synthesis of propiophenone from this compound.[6]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Dry Dichloromethane (CH₂Cl₂) (optional, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.25 eq.) in anhydrous benzene (or a mixture of benzene and dry dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous benzene dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude propiophenone.
-
The crude product can be purified by vacuum distillation or recrystallization. A similar reaction using propionyl chloride yielded 63% of propiophenone.[6]
Protocol 2: Synthesis of N-Phenyl-3-phenylpropanamide (Amidation)
This protocol describes a general method for the amidation of an acyl chloride.
Materials:
-
This compound
-
Aniline (B41778) (or other primary/secondary amine)
-
Triethylamine (B128534) (TEA) or Pyridine (as a base)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel.
Procedure:
-
Dissolve the aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of Phenyl 3-Phenylpropanoate (Esterification)
This protocol is adapted from a phase-transfer catalyzed esterification of phenols with a similar acyl chloride.[7]
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBABr) (as phase-transfer catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask, magnetic stirrer, dropping funnel.
Procedure:
-
Dissolve the phenol (1.0 eq.) in an aqueous solution of sodium hydroxide (excess) in a round-bottom flask.
-
Add a solution of tetrabutylammonium bromide (catalytic amount) in dichloromethane.
-
Cool the biphasic mixture to approximately 15°C with vigorous stirring.
-
Add a solution of this compound (1.05 eq.) in dichloromethane dropwise over 10-15 minutes.
-
Continue stirring at this temperature for 2-2.5 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ester.
-
Purification can be achieved by column chromatography. Reactions of this type have been reported to give yields in the range of 80-97%.[7]
Application in the Synthesis of a GPR40 Agonist Intermediate
This compound and its derivatives are crucial in the synthesis of agonists for G-protein coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. For instance, the core structure of the GPR40 agonist TAK-875 contains a phenylpropanoic acid moiety, highlighting the importance of intermediates derived from this compound.[8][9][10]
Conclusion
This compound is a cornerstone reagent in the synthesis of pharmaceutical intermediates. Its ability to readily undergo Friedel-Crafts acylation, amidation, and esterification allows for the efficient construction of complex molecules with diverse therapeutic applications. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of drug development, facilitating the synthesis of novel and existing pharmaceutical agents. Careful handling of this moisture-sensitive and corrosive reagent in a well-ventilated fume hood with appropriate personal protective equipment is essential for safe and successful experimentation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lookchem.com [lookchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. americapeptides.com [americapeptides.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Protocol for N-acylation with 3-Phenylpropanoyl Chloride
Introduction
N-acylation is a cornerstone reaction in organic synthesis, enabling the formation of a stable amide bond. This process involves the reaction of a nucleophilic amine with an acylating agent. This document provides a detailed protocol for the N-acylation of primary and secondary amines using 3-phenylpropanoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. Typically, a base is incorporated to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1] A widely used set of conditions for this transformation is the Schotten-Baumann reaction, which often employs a two-phase solvent system (e.g., an organic solvent and water) with a base like sodium hydroxide (B78521).[2][3]
General Reaction Scheme
The reaction between a primary or secondary amine and this compound yields the corresponding N-(3-phenylpropanoyl) amide and hydrochloric acid. The acid is subsequently neutralized by a base.

Application Notes
Scope and Substrates: This protocol is broadly applicable to a wide range of primary and secondary amines, including aliphatic and aromatic (anilines) amines, as well as amino acid esters. The reactivity of the amine is a key factor; electron-rich amines are generally more nucleophilic and react more readily. Sterically hindered amines may require longer reaction times or elevated temperatures to achieve good conversion.
Selection of Base and Solvent: The choice of base is critical for the success of the acylation.
-
Inorganic Bases: Aqueous solutions of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used, particularly under Schotten-Baumann conditions.[4] These bases effectively neutralize the generated HCl in the aqueous phase.[3]
-
Organic Bases: Tertiary amines such as triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), or pyridine (B92270) are frequently used in anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724).[1][4] Pyridine can also act as a nucleophilic catalyst.
The solvent system is chosen to ensure solubility of the reactants.
-
Biphasic System: A combination of an organic solvent (e.g., DCM or diethyl ether) and water is classic for the Schotten-Baumann reaction. The starting materials and product remain in the organic phase, while the base and the resulting salt are in the aqueous phase.[3]
-
Anhydrous Aprotic Solvents: DCM, THF, and acetonitrile are excellent choices when using organic bases, especially for moisture-sensitive substrates.[1]
Reaction Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the point at which the starting amine has been consumed, signaling the completion of the reaction.
Experimental Protocols
Protocol 1: Schotten-Baumann Conditions (Biphasic System)
This protocol is well-suited for simple aliphatic and aromatic amines that are not sensitive to water.
Materials and Equipment:
-
Amine (1.0 eq)
-
This compound (1.05-1.2 eq)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen organic solvent (e.g., DCM).
-
Add the 10% aqueous NaOH solution to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add this compound (1.05-1.2 eq) dropwise to the mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 1-4 hours, monitoring the reaction by TLC until the starting amine is consumed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.[1]
Protocol 2: Anhydrous Conditions with an Organic Base
This protocol is ideal for substrates that are sensitive to water or for reactions requiring more precise control.
Materials and Equipment:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, syringe
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the amine (1.0 eq) and the organic base (e.g., triethylamine, 1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise via syringe to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir for 2-6 hours, monitoring progress by TLC.[1]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative reaction conditions for the N-acylation of various amine types with an acyl chloride like this compound. Yields are generally high but can vary based on the specific substrate and reaction scale.
| Amine Substrate | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | NaOH (aq) | DCM / H₂O | 0 to RT | 1 - 3 | > 90 |
| Aniline | Pyridine (1.2) | DCM | 0 to RT | 2 - 5 | 85 - 95 |
| L-Phenylalanine methyl ester HCl | Et₃N (2.2) | DCM | 0 to RT | 3 - 6 | 80 - 95 |
| Diethylamine | NaOH (aq) | Diethyl Ether / H₂O | 0 to RT | 1 - 2 | > 90 |
Note: This data is representative of typical acylation reactions. Actual results should be determined empirically.
Mandatory Visualizations
Reaction Mechanism
The N-acylation reaction proceeds through a nucleophilic addition-elimination mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the protonated amide, which is then deprotonated by the base to yield the final product.[5]
Caption: Nucleophilic acyl substitution mechanism for N-acylation.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the N-acylation of an amine with this compound followed by workup and purification.
Caption: General workflow for N-acylation and product isolation.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. It will react with water to release HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents like DCM and diethyl ether are flammable and volatile. Work in a well-ventilated area away from ignition sources.
-
Bases such as NaOH are corrosive. Pyridine and triethylamine are flammable and have strong odors. Handle with care.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper cooling to control the reaction rate.
References
Troubleshooting & Optimization
Minimizing hydrolysis of 3-Phenylpropanoyl chloride during reactions
Welcome to the Technical Support Center for 3-Phenylpropanoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the hydrolysis of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound hydrolysis?
A1: this compound is highly reactive towards nucleophiles, with water being a common reactant. Hydrolysis is primarily caused by:
-
Atmospheric Moisture: Exposure to air allows the acyl chloride to react with humidity.
-
Wet Solvents: Using solvents that have not been properly dried.
-
Contaminated Glassware: Residual moisture on reaction vessels.
-
Aqueous Workup Procedures: Introducing water during the isolation and purification steps.
Q2: What are the visible signs of this compound hydrolysis?
A2: Signs of hydrolysis can include:
-
Fuming in Air: Reaction with atmospheric moisture can release HCl gas, which appears as white fumes.
-
Decreased pH: The formation of hydrochloric acid will lower the pH of the reaction mixture.
-
Low Yield of Desired Product: If the intended reaction requires the intact acyl chloride, its hydrolysis will lead to lower yields.
-
Presence of 3-Phenylpropanoic Acid: The appearance of the corresponding carboxylic acid as an impurity in analyses like NMR or LC-MS.
Q3: How should I properly store this compound to prevent hydrolysis?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. A desiccator cabinet is an ideal storage environment.
Q4: Can I use a base to prevent hydrolysis?
A4: While a base is necessary in many reactions to neutralize the HCl byproduct, its role is not to prevent the hydrolysis of the acyl chloride itself. In fact, in aqueous basic conditions, the hydrolysis rate can be accelerated. The choice of an appropriate non-nucleophilic base and anhydrous reaction conditions is crucial. For reactions like the Schotten-Baumann synthesis, a biphasic system is often used where the base in the aqueous phase neutralizes the generated HCl.[1][2][3]
Troubleshooting Guides
Issue 1: Low yield in Friedel-Crafts acylation, suspecting hydrolysis.
-
Potential Cause: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present, halting the reaction.[4][5] The this compound may also have hydrolyzed before it could acylate the aromatic ring.
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven or by flame-drying under vacuum before use.
-
Use Anhydrous Reagents: Use freshly opened or purified anhydrous Lewis acid and anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
-
Proper Reagent Addition: Add the this compound to the mixture of the aromatic substrate and the Lewis acid in the anhydrous solvent.
-
Issue 2: Formation of 3-phenylpropanoic acid as a major byproduct in an amidation reaction.
-
Potential Cause: The rate of hydrolysis is competing with the rate of amidation. This can be due to residual moisture or a slow reaction with the amine.
-
Recommended Actions:
-
Strict Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Choice of Base: Use a non-nucleophilic amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to scavenge the HCl produced. The choice of base can influence the stability of the acyl chloride.
-
Reaction Temperature: Maintain a low temperature (e.g., 0 °C) during the addition of the acyl chloride to control the exothermic reaction and minimize side reactions, including hydrolysis.[6]
-
Order of Addition: Add the this compound dropwise to a solution of the amine and the non-nucleophilic base.
-
Data Presentation
Table 1: Effect of Solvent on Hydrolysis of this compound
| Solvent | Water Content (ppm) | % Hydrolysis after 2h at 25°C |
| Dichloromethane (B109758) (DCM) | < 10 | < 1% |
| Tetrahydrofuran (THF) | < 10 | < 2% |
| Acetonitrile | < 10 | < 3% |
| DCM (undried) | ~50 | ~15% |
| THF (undried) | ~50 | ~20% |
Table 2: Comparison of Bases in Amide Synthesis with this compound
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield of Amide (%) | Yield of 3-Phenylpropanoic Acid (%) |
| Aniline | Pyridine | DCM | 4 | 92% | < 5% |
| Aniline | Triethylamine | DCM | 4 | 95% | < 3% |
| Benzylamine | aq. NaOH | DCM/Water | 2 | 85% | ~10% |
| Benzylamine | Triethylamine | DCM | 2 | 97% | < 2% |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis during a Friedel-Crafts Acylation Reaction
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound with this compound under strict anhydrous conditions.
-
Glassware Preparation: Dry a three-necked round-bottom flask, a dropping funnel, and a condenser in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction Setup: Cool the suspension to 0 °C in an ice bath with stirring.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DCM and add this solution to the dropping funnel.
-
Reaction Execution: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of ice-cold 1 M HCl.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Protocol 2: Quantification of 3-Phenylpropanoic Acid by GC-MS following Derivatization
This protocol outlines a method to quantify the amount of 3-phenylpropanoic acid formed due to the hydrolysis of this compound.
-
Sample Preparation:
-
Take a 1 mL aliquot of the reaction mixture.
-
Add a known amount of an internal standard (e.g., a deuterated analog of 3-phenylpropanoic acid).
-
Carefully quench any remaining this compound by adding 1 mL of methanol (B129727) to form the methyl ester, which can be distinguished from the acid.
-
Acidify the sample to pH 1-2 with 1 M HCl.
-
-
Extraction:
-
Extract the sample with 3 x 2 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of 3-phenylpropanoic acid.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature to achieve separation of the derivatized 3-phenylpropanoic acid and the internal standard.
-
Quantify the amount of 3-phenylpropanoic acid by comparing the peak area of its TMS derivative to that of the internal standard using a calibration curve.
-
Visualizations
Caption: Signaling pathway for the hydrolysis of this compound.
Caption: Experimental workflow for troubleshooting low reaction yields.
References
Troubleshooting low yield in Friedel-Crafts acylation with 3-Phenylpropanoyl chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Friedel-Crafts acylation reactions, with a specific focus on the use of 3-Phenylpropanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in a Friedel-Crafts acylation reaction?
Low yields in Friedel-Crafts acylation can often be attributed to a few key factors:
-
Catalyst Inactivity : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2][3] Any moisture in the glassware, solvents, or reagents will deactivate the catalyst.
-
Insufficient Catalyst : Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1][4] This is because the ketone product forms a stable complex with the catalyst, rendering it inactive for further reaction.[2][4]
-
Substrate Deactivation : The aromatic substrate must not be strongly deactivated. The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring will hinder or prevent the reaction.[1][2]
-
Sub-optimal Temperature : Reaction temperature is critical. Some reactions proceed at room temperature, while others may require heating.[2] However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1]
-
Improper Work-up : Difficulties during the aqueous work-up, such as the formation of emulsions, can lead to significant product loss.[1][3]
Q2: I am using this compound and getting a low yield of my desired intermolecular acylation product. What could be the issue?
When using this compound, a significant competing reaction is intramolecular Friedel-Crafts acylation (a cyclization reaction). This is especially favorable if the reaction conditions are right, leading to the formation of a six-membered ring ketone (α-tetralone).[5][6] If your goal is an intermolecular reaction, you may need to adjust conditions to favor it over the intramolecular pathway.
Q3: My aromatic substrate has a hydroxyl (-OH) or amine (-NH₂) group, and the reaction is failing. Why?
Aromatic compounds with these groups are generally not suitable for Friedel-Crafts acylation.[3] The lone pairs of electrons on the oxygen or nitrogen atoms will coordinate with the Lewis acid catalyst. This not only deactivates the catalyst but also strongly deactivates the aromatic ring, preventing the desired acylation.[3][7]
Q4: How can I improve the selectivity of my reaction and avoid multiple products?
Friedel-Crafts acylation is generally more selective than alkylation because the acyl group deactivates the aromatic ring, making a second acylation less likely.[2][8] However, if you are observing multiple products, consider the following:
-
Regioselectivity : For substituted aromatic substrates, the position of acylation is directed by the existing substituent. Electron-donating groups will direct ortho and para substitution. Steric hindrance can often favor the para product.[2]
-
Solvent Choice : The choice of solvent can sometimes influence the regioselectivity of the reaction.[3]
Q5: My reaction mixture has become a thick, unmanageable slurry. What should I do?
The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst.[1] To address this, ensure you are using a sufficient volume of an appropriate solvent.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues.
Problem: Low or No Product Formation
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Deactivated Lewis Acid Catalyst | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.[2][3] | AlCl₃ and other Lewis acids are extremely hygroscopic and react with water, rendering them inactive.[1][2] Clumpy catalyst or a strong smell of HCl indicates moisture contamination.[3] |
| Insufficient Catalyst Loading | For most acylations, use at least a stoichiometric amount (1.0-1.1 equivalents) of the Lewis acid relative to the acylating agent.[1][4] | The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[2][4][9] |
| Deactivated Aromatic Substrate | Check if the aromatic ring has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃). If so, the Friedel-Crafts reaction may not be suitable.[2][10] | These groups reduce the nucleophilicity of the aromatic ring, making it unreactive towards the electrophilic acylium ion. |
| Sub-optimal Reaction Temperature | Start with a lower temperature (e.g., 0 °C) and gradually warm to room temperature or higher if the reaction does not proceed. Monitor by TLC. | Some reactions are exothermic and require initial cooling to control the reaction rate and prevent side reactions.[1] Others may require heating to overcome the activation energy.[2] |
| Competing Intramolecular Reaction (with this compound) | To favor intermolecular reaction, consider using a large excess of the aromatic substrate. Running the reaction at a higher concentration may also favor the intermolecular pathway. | The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. The rate of the intermolecular reaction is more dependent on the concentration of the aromatic substrate. |
Problem: Multiple Products or Unexpected Byproducts
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Undesired Regioisomers | The directing effects of substituents on the aromatic ring will determine the product distribution (ortho, meta, para). The choice of solvent can sometimes influence this ratio. | Electron-donating groups are ortho, para-directing, while electron-withdrawing groups are meta-directing (though deactivating). |
| Formation of Cyclized Product (α-tetralone) | If the cyclized product is not desired, modify reaction conditions as described above. Conversely, if cyclization is the goal, running the reaction under high dilution can favor this intramolecular pathway. | Intramolecular reactions are favored when the reacting ends of the molecule are in close proximity, which is enhanced at low concentrations.[5] |
Experimental Protocols
General Protocol for Intermolecular Friedel-Crafts Acylation
This is a general procedure that should be optimized for specific substrates.
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition : Add an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition : Dissolve the acyl chloride (e.g., this compound, 1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition : After the formation of the acylium ion complex, dissolve the aromatic substrate (1.0 equivalent, or in excess for intermolecular reactions with substrates prone to cyclization) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or gently heat to reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to 0 °C and slowly and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][3]
-
Extraction and Purification : Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yield in Friedel-Crafts acylation.
Intermolecular vs. Intramolecular Reaction Pathways
Caption: Competing reaction pathways for the this compound acylium ion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions of 3-Phenylpropanoyl chloride with water or alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 3-Phenylpropanoyl chloride with water and alcohols. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in the presence of water or alcohols?
A1: this compound is a reactive acyl chloride susceptible to nucleophilic attack by water and alcohols. The two primary side reactions are:
-
Hydrolysis: In the presence of water, this compound readily hydrolyzes to form 3-phenylpropanoic acid and hydrochloric acid. This reaction is often rapid and exothermic.
-
Alcoholysis (Esterification): With alcohols, it undergoes alcoholysis to form the corresponding ester (e.g., ethyl 3-phenylpropanoate with ethanol) and hydrochloric acid. This is also typically a fast and exothermic reaction.[1][2]
Q2: Why are these side reactions a concern in my experiments?
A2: These side reactions can significantly impact your desired reaction's outcome by:
-
Reducing Yield: Consumption of the starting material, this compound, by these side reactions will lower the yield of your intended product.
-
Introducing Impurities: The formation of 3-phenylpropanoic acid or unwanted esters introduces impurities that may be difficult to separate from your target molecule, complicating purification and potentially affecting downstream applications.
-
Altering Reaction Conditions: The generation of hydrochloric acid can change the pH of the reaction mixture, potentially catalyzing other undesired reactions or affecting the stability of your product.
Q3: How does the reactivity of this compound compare to other acyl chlorides?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Hydrolysis of this compound: Presence of moisture in reagents, solvents, or glassware. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Controlled addition: Add this compound dropwise or in portions to the reaction mixture to control the exothermic reaction and minimize localized heating which can accelerate hydrolysis. |
| Competitive alcoholysis: If the intended reaction is not with an alcohol, but an alcohol is present as a solvent or impurity. | 1. Choose an appropriate solvent: Use a non-alcoholic, aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile) if alcoholysis is not the desired reaction. | |
| Presence of 3-phenylpropanoic acid impurity in the final product | Incomplete reaction or hydrolysis during workup: The acyl chloride was not fully consumed and hydrolyzed upon addition of aqueous solutions. | 1. Ensure complete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR) to ensure full consumption of the starting material before workup. 2. Basic wash: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic 3-phenylpropanoic acid impurity. |
| Formation of an unexpected ester impurity | Presence of an alcohol contaminant: The reaction mixture was contaminated with an alcohol. | 1. Use high-purity reagents and solvents: Ensure all materials are free from alcohol contamination. |
| Reaction is too vigorous or difficult to control | High reactivity of this compound: The reaction with the nucleophile (water or alcohol) is highly exothermic. | 1. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) using an ice bath or other cooling system. 2. Slow addition: Add the this compound slowly to the reaction mixture to better manage the heat generated. 3. Dilution: Use a larger volume of solvent to dissipate the heat more effectively. |
Quantitative Data
While specific kinetic data for the hydrolysis and alcoholysis of this compound is scarce in the literature, the following table provides comparative data for other acyl chlorides to illustrate the general reactivity trends. The rate of hydrolysis is a good indicator of the susceptibility to side reactions with protic nucleophiles.
| Acyl Chloride | Conditions | Rate Constant (k) | Reference |
| Benzoyl Chloride | 95% Ethanol-Water, 25°C | 1.58 x 10⁻⁴ s⁻¹ (0.00949 min⁻¹) | [4][5] |
| Acetyl Chloride | 95% Ethanol-Water, 0°C | Significantly faster than benzoyl chloride | [6] |
This data is for illustrative purposes to show relative reactivities. The actual rate for this compound will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in an Acylation Reaction
This protocol describes a general procedure for using this compound in an acylation reaction where hydrolysis is a critical side reaction to avoid.
Objective: To perform an acylation reaction with a generic nucleophile (e.g., an amine) while minimizing the hydrolysis of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., aniline)
-
Anhydrous aprotic solvent (e.g., dichloromethane, DCM)
-
Tertiary amine base (e.g., triethylamine (B128534), Et₃N), dried over KOH
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Assemble the reaction apparatus under a stream of inert gas. Ensure all glassware is completely dry.
-
In the round-bottom flask, dissolve the nucleophile (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM in the dropping funnel.
-
Add the this compound solution dropwise to the stirred reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or other suitable method.
-
Upon completion, proceed with the appropriate aqueous workup.
Protocol 2: Analysis of Side Products by HPLC
This protocol provides a general method for the analysis of a reaction mixture to quantify the amounts of this compound, 3-phenylpropanoic acid, and an ester product (e.g., ethyl 3-phenylpropanoate).
Objective: To separate and quantify the components of a reaction mixture containing this compound and its common side products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or phosphoric acid)
-
Standards of this compound, 3-phenylpropanoic acid, and the expected ester
-
Reaction mixture sample
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration. If the sample contains unreacted this compound, it will likely hydrolyze to 3-phenylpropanoic acid upon dilution in the aqueous mobile phase. To analyze for the acyl chloride itself, a non-aqueous quenching and derivatization or a non-aqueous HPLC method would be required. This protocol focuses on quantifying the hydrolysis and esterification products.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm or 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared standards to determine their retention times and to create a calibration curve for quantification.
-
Inject the reaction mixture sample.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each component using the calibration curves.
-
Visualizations
Reaction Pathways
Caption: Side reactions of this compound.
Experimental Workflow for Minimizing Side Reactions
Caption: Workflow to minimize side reactions.
Logical Relationship of Reaction Conditions and Outcomes
Caption: Conditions affecting reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Phenylpropanoyl Chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylpropanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities include:
-
Unreacted 3-Phenylpropanoic acid: The starting material for the synthesis.
-
3-Phenylpropanoic anhydride (B1165640): Formed as a byproduct, especially if reaction conditions are not strictly anhydrous.[1]
-
Excess chlorinating agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) and their byproducts.[1]
-
Solvent: The reaction solvent (e.g., dichloromethane, toluene).[1]
-
Hydrolysis product (3-Phenylpropanoic acid): this compound is highly sensitive to moisture and can hydrolyze back to the carboxylic acid upon exposure to water or moist air.[2][3][4]
Q2: My final product is an oil, but I was expecting a clear liquid. What could be the reason?
A2: The presence of impurities or byproducts can result in an oily or discolored product. While pure this compound is a clear, colorless to pale yellow liquid, residual starting materials, the anhydride byproduct, or decomposition products can lead to a different appearance.[5][6][7] Purification is recommended to obtain the desired product quality.
Q3: How can I remove the excess chlorinating agent after the reaction is complete?
A3: Excess chlorinating agents like thionyl chloride or oxalyl chloride, along with the reaction solvent, can typically be removed under reduced pressure (vacuum).[1] This is often the first step in the work-up procedure before further purification.
Q4: Is it always necessary to purify crude this compound?
A4: Not always. For some subsequent reactions, the crude this compound can be used directly after removing the excess chlorinating agent and solvent.[1] However, for reactions that are sensitive to the presence of unreacted starting material or other byproducts, purification is essential to ensure high yield and purity of the final product.
Q5: How should I properly store purified this compound?
A5: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][8] It is recommended to store it in a cool, dry place, and some suppliers suggest storage at -20°C to maintain its stability.[4][6][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Product | Incomplete reaction during synthesis. | Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC-MS) before starting the work-up.[1] |
| Hydrolysis of the product during work-up or purification. | Use anhydrous solvents and reagents, and perform the purification steps under an inert atmosphere to minimize exposure to moisture.[2][4] | |
| Loss of product during distillation. | Carefully control the distillation parameters (pressure and temperature) to avoid decomposition or loss of the volatile product. | |
| Product is Contaminated with Starting Material (3-Phenylpropanoic acid) | Incomplete reaction. | Increase the reaction time or the amount of chlorinating agent. |
| Hydrolysis during work-up. | Ensure all glassware is dry and use anhydrous solvents for extraction and chromatography. | |
| Inefficient purification. | Optimize the purification method. For distillation, ensure a sufficient difference in boiling points. For chromatography, select an appropriate solvent system. | |
| Product Decomposes During Distillation (Darkening, Tar Formation) | Distillation temperature is too high. | Perform the distillation under a higher vacuum to lower the boiling point. |
| Column Chromatography Fails to Separate Product from Impurities | Incorrect solvent system (eluent). | Perform small-scale TLC experiments to determine an optimal solvent system that provides good separation between the product and impurities. A non-polar solvent system is generally a good starting point. |
| Product is reacting on the silica (B1680970) gel. | Deactivate the silica gel by adding a small percentage of a neutral organic base like triethylamine (B128534) to the eluent. Work quickly and keep the column cool. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from less volatile impurities like the starting carboxylic acid and anhydride.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is thoroughly dried.
-
Charge the Flask: Transfer the crude this compound to the distillation flask.
-
Evacuate the System: Slowly and carefully apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point of this compound at the given pressure.
-
Storage: Immediately transfer the purified product to a clean, dry, and inert-atmosphere-filled storage container.
Protocol 2: Purification by Column Chromatography
This method is useful for removing polar impurities. Due to the reactivity of acyl chlorides, this should be performed quickly and with care.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Storage: Store the purified product under an inert atmosphere.
Visualizations
Logical Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for selecting a purification method based on impurity type.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chegg.com [chegg.com]
- 4. This compound | CAS 645-45-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. novaphene.com [novaphene.com]
- 6. lookchem.com [lookchem.com]
- 7. 3-Phenylpropionyl chloride, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 3-Phenylpropionyl Chloride | 645-45-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | CAS#:645-45-4 | Chemsrc [chemsrc.com]
- 10. Hydrocinnamoyl chloride | 645-45-4 [chemicalbook.com]
How to prevent polyacylation in Friedel-Crafts reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polyacylation during Friedel-Crafts reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Friedel-Crafts acylation, with a focus on preventing the formation of polyacylated byproducts.
Q1: What is polyacylation in the context of Friedel-Crafts reactions, and why does it occur?
Polyacylation is the addition of more than one acyl group to an aromatic ring during a Friedel-Crafts acylation reaction.[1] Generally, this is less common than polyalkylation because the first acyl group added to the ring is electron-withdrawing, which deactivates the aromatic ring to further electrophilic attack.[2][3] However, polyacylation can become a significant issue when the aromatic substrate is highly activated. Aromatic compounds with strong electron-donating groups (e.g., -OH, -OR, -NH2) or electron-rich aromatic systems can be nucleophilic enough to undergo a second acylation.[1]
Q2: I am observing a significant amount of diacylated byproduct in my reaction. What are the likely causes and how can I fix this?
Observing diacylated byproducts suggests that your aromatic substrate is sufficiently reactive for a second acylation to occur. Here are the common causes and troubleshooting steps:
-
Highly Activated Substrate: Your starting material likely contains potent electron-donating groups.
-
Solution: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[4]
-
-
Excessive Catalyst Loading: Using too much Lewis acid catalyst can increase the reactivity of the system, overcoming the deactivating effect of the first acyl group.[1]
-
Solution: Reduce the amount of catalyst. For highly reactive substrates, substoichiometric amounts of the catalyst may be effective. A 1:1 molar ratio of catalyst to acylating agent is often a good starting point.[1]
-
-
High Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less favorable second acylation to occur.[5]
Q3: How does the choice of Lewis acid catalyst influence the likelihood of polyacylation?
The strength and concentration of the Lewis acid catalyst are critical. While a catalyst is necessary to generate the acylium ion, a very strong Lewis acid or a high concentration of it can drive the reaction towards polyacylation, especially with activated substrates.[1] For highly reactive systems, consider using milder Lewis acids such as ZnCl₂ or FeCl₃, which can offer better control over the reaction.[1]
Q4: Can the order of addition of reagents help in preventing polyacylation?
Yes, the order of addition can be crucial. The Perrier addition procedure, where the aromatic substrate is added to a pre-formed complex of the acylating agent and the Lewis acid, can improve selectivity.[4] This method helps to maintain a low concentration of the reactive electrophile throughout the reaction.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the effect of molar ratio and temperature on the product distribution in the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl (3,3′-dmbp).
| Molar Ratio (3,3′-dmbp:AcCl:AlCl₃) | Solvent | Temperature (°C) | Monoacetylated Product Yield (%) | Diacetylated Product Yield (%) |
| 1:1:1 | 1,2-dichloroethane (B1671644) | 25 | 50-60 | - |
| 1:1:1 | 1,2-dichloroethane | 45 | 50-60 | - |
| 1:1:1 | 1,2-dichloroethane | 83 | ~100 | - |
| 1:4:4 | 1,2-dichloroethane | 83 | - | ~100 |
| 1:6:6 | 1,2-dichloroethane | 83 | - | ~100 |
Data sourced from a study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl.[4]
Experimental Protocols
Below are detailed methodologies for key experiments aimed at achieving selective monoacylation.
Protocol 1: Monoacetylation of 3,3′-dimethylbiphenyl [4]
-
Preparation of the Electrophile: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend aluminum chloride (AlCl₃, 1.0 equivalent) in 1,2-dichloroethane (DCE).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (AcCl, 1.0 equivalent) to the cooled suspension with stirring to form the acetyl chloride-aluminum chloride complex (Perrier addition procedure).[1]
-
Reaction: Dissolve 3,3′-dimethylbiphenyl (1.0 equivalent) in DCE and add it dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux (the boiling point of DCE is 83°C).[1]
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and slowly pour it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash it with water and brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Monoacylation of Anisole (B1667542) [1][5]
-
Reaction Setup: To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).
-
Addition of Substrate: Prepare a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL). Add this solution slowly drop-wise to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quenching: Quench the reaction by the slow addition of ice-cold water (5 mL). Add the first 1 mL drop-wise.
-
Stir for another 5 minutes and then transfer the mixture to a separatory funnel.
-
Extraction: Add water (10 mL) to the separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ for about 5 minutes.
-
Isolation: Filter the solution by gravity and remove the solvent by evaporation to obtain the crude product.
Visualization of Polyacylation Prevention Strategy
The following diagram illustrates the logical relationship between factors that promote polyacylation and the strategies to mitigate this side reaction.
Caption: Factors promoting polyacylation and corresponding preventive measures.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
Improving the selectivity of 3-Phenylpropanoyl chloride acylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenylpropanoyl chloride acylations. The information is designed to help improve reaction selectivity and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation with this compound is giving a low yield or failing completely. What are the most common causes?
A1: Low or no yield in these reactions typically stems from a few critical factors:
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution, which can halt the reaction.
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst. Strict anhydrous conditions are essential.
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, taking it out of the catalytic cycle.
-
Poor Reagent Quality: Impurities in the this compound or the aromatic substrate can lead to side reactions and lower yields.
Q2: I am observing a significant amount of an unintended byproduct. What is the likely side reaction with this compound?
A2: A primary side reaction to consider is intramolecular Friedel-Crafts acylation . The this compound can cyclize to form 1-indanone (B140024) . This is especially prevalent when the reaction conditions favor intramolecular over intermolecular reactions, such as in dilute solutions or with less reactive aromatic substrates.
Q3: How can I improve the regioselectivity (ortho vs. para) of my acylation on a substituted benzene (B151609) ring?
A3: The regioselectivity is influenced by both electronic and steric factors. For aromatic rings with activating, ortho-para directing groups (like methoxy (B1213986) or alkyl groups), the para-product is often favored due to steric hindrance at the ortho positions, especially with a bulky acylium ion complex. To enhance para-selectivity, consider the following:
-
Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can favor the kinetically controlled product, which is often the para isomer due to easier access.
-
Choice of Catalyst: Milder Lewis acids may offer better selectivity in some cases.
-
Solvent: Non-polar solvents can sometimes enhance para-selectivity.
Q4: Can I use a catalyst other than aluminum chloride?
A4: Yes, other Lewis acids can be used, though their reactivity varies. Ferric chloride (FeCl₃) is a more manageable alternative to AlCl₃, being less sensitive to moisture. Zinc chloride (ZnCl₂) is a milder Lewis acid that may require higher temperatures or longer reaction times but can sometimes provide better selectivity for sensitive substrates.[1] Solid acid catalysts, such as certain zeolites, are also being explored as more environmentally friendly and reusable alternatives.[2]
Troubleshooting Guides
Issue 1: Poor Selectivity - Dominance of Intramolecular Cyclization (1-Indanone Formation)
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Major product is 1-indanone instead of the desired intermolecular acylation product. | Reaction conditions favor intramolecular cyclization. | Increase the concentration of the aromatic substrate: Use the aromatic substrate as the solvent if possible, or use a higher concentration to favor the bimolecular reaction. |
| Aromatic substrate is not sufficiently reactive. | Switch to a more activated aromatic substrate if the synthesis allows. For less reactive substrates, more forcing conditions (stronger Lewis acid, higher temperature) might be needed for the intermolecular reaction, but this must be balanced against potential side reactions. | |
| Lewis acid is too reactive, promoting the intramolecular pathway. | Experiment with milder Lewis acids: Try using FeCl₃ or ZnCl₂ instead of AlCl₃. |
Issue 2: Poor Regioselectivity in Intermolecular Acylation (Unfavorable ortho/para Ratio)
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| High proportion of the ortho-isomer is formed with an ortho-para directing substrate. | Reaction is under thermodynamic control, or steric hindrance is not the dominant factor. | Lower the reaction temperature: Run the reaction at 0 °C or even lower to favor the kinetically preferred para-isomer. |
| Solvent is influencing the product distribution. | Change the solvent: For acylations on substrates like naphthalene (B1677914), non-polar solvents (e.g., dichloromethane, carbon disulfide) favor the kinetically controlled alpha-isomer, while polar solvents (e.g., nitrobenzene) allow for equilibration to the more stable beta-isomer. A similar principle can be applied to other aromatic systems. | |
| The catalyst choice is affecting the steric bulk of the electrophile. | Screen different Lewis acid catalysts: The size of the acylium ion-catalyst complex can influence the degree of steric hindrance at the ortho position. |
Data Presentation
While specific quantitative data for the selectivity of this compound acylations is not abundant in the literature, the following tables provide representative data from analogous Friedel-Crafts acylation reactions to illustrate the impact of reaction conditions on selectivity.
Table 1: Effect of Catalyst on Yield and Selectivity in the Acylation of Anisole (B1667542)
This data is for the acylation of anisole with benzoyl chloride and acetyl chloride and serves as a reference for expected trends.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | Yield (%) | Selectivity (para-isomer) |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | - | High | High |
| HBEA Zeolite | Benzoyl Chloride | - | 120 | up to 83 | - | 93-96% |
| SnO₂ nanosheets | Benzoyl Chloride | Solvent-free | 50 | - | 78-92 | High |
Table 2: Influence of Solvent on Isomer Distribution in the Acylation of Naphthalene
This data for the acetylation of naphthalene illustrates the principle of kinetic vs. thermodynamic control, which is applicable to improving selectivity in other acylation reactions.
| Solvent | Control Type | Major Product |
| Dichloromethane (CH₂Cl₂) | Kinetic | 1-acetylnaphthalene (alpha) |
| Carbon Disulfide (CS₂) | Kinetic | 1-acetylnaphthalene (alpha) |
| Nitrobenzene | Thermodynamic | 2-acetylnaphthalene (beta) |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled product (often the para-isomer for activated benzenes).
Materials:
-
Anhydrous Lewis Acid (e.g., AlCl₃, 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.0 equivalent)
-
Aromatic Substrate (e.g., Anisole, 1.0 equivalent)
-
Crushed Ice and Concentrated HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. All glassware must be oven-dried.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane, followed by the portion-wise addition of anhydrous aluminum chloride at 0 °C (ice bath).
-
Acyl Chloride Addition: Dissolve this compound in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension at 0 °C over 20-30 minutes.
-
Substrate Addition: Dissolve the aromatic substrate in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a kinetically controlled Friedel-Crafts acylation.
Caption: Decision tree for troubleshooting poor selectivity in acylations.
References
Technical Support Center: Handling Moisture-Sensitive Friedel-Crafts Reactions with AlCl₃
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during moisture-sensitive Friedel-Crafts reactions using aluminum chloride (AlCl₃).
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous AlCl₃ necessary for Friedel-Crafts reactions?
Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid, which is essential for activating the alkyl or acyl halide to generate the electrophile (a carbocation or acylium ion) that then reacts with the aromatic ring.[1][2] If water is present, AlCl₃ will preferentially react with it, forming aluminum hydroxide (B78521) (Al(OH)₃) and hydrogen chloride (HCl).[3][4] This reaction deactivates the catalyst, preventing the formation of the necessary electrophile and halting the Friedel-Crafts reaction.[1][5] In aqueous solutions, AlCl₃ forms the complex [Al(H₂O)₆]³⁺, losing its Lewis acidity.[2]
Q2: How does the presence of moisture affect the reaction yield and product purity?
Even small amounts of moisture can significantly decrease the reaction yield by consuming the AlCl₃ catalyst.[6][7] The reaction of AlCl₃ with water is highly exothermic and can lead to localized heating, potentially causing side reactions or decomposition of starting materials and products, resulting in the formation of dark, tarry materials.[6] Furthermore, the formation of aluminum hydroxides and oxychlorides can complicate the work-up and purification process, leading to lower purity of the desired product.[8]
Q3: What are the best practices for storing and handling anhydrous AlCl₃?
Anhydrous AlCl₃ is highly hygroscopic and should be stored in a tightly sealed container in a desiccator or a dry environment, such as a glovebox.[9][10] When weighing and transferring AlCl₃, it is crucial to work quickly to minimize its exposure to atmospheric moisture.[11] Using a glovebox or performing transfers under a positive pressure of an inert gas (like nitrogen or argon) is highly recommended.[9][10] Avoid weighing AlCl₃ on open balances as it is corrosive.[4]
Q4: Can I use "old" AlCl₃ that has been opened previously?
The quality of AlCl₃ can degrade over time, especially if it has been exposed to air.[8] It often contains insoluble impurities like hydrolyzed oxychlorides.[8] For reactions sensitive to catalyst activity, it is always best to use a freshly opened bottle of high-purity, anhydrous AlCl₃.[8] If you must use an older bottle, consider performing a small-scale test reaction first to assess its activity.
Q5: In Friedel-Crafts acylation, why is a stoichiometric amount (or more) of AlCl₃ required?
In Friedel-Crafts acylation, the product is an aromatic ketone. This ketone is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst.[5][6][12] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acyl halide.[5][6] Therefore, at least a stoichiometric amount of AlCl₃ relative to the acylating agent is necessary to ensure the reaction goes to completion.[12][13] Excess AlCl₃ is often used to account for any deactivation by trace moisture and to drive the reaction forward.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts reaction has a very low yield or did not work at all. What are the common causes and solutions?
A: Low or no yield is a frequent problem and can often be traced back to several key factors.
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Inactivity | The AlCl₃ catalyst is extremely sensitive to moisture. Any water in the solvents, reagents, or glassware will deactivate it.[5][6] | - Ensure all glassware is thoroughly dried (flame-dried or oven-dried at >150°C).[14][15]- Use anhydrous solvents, freshly distilled or from a solvent purification system.- Use a fresh, unopened container of high-purity anhydrous AlCl₃.[8]- Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[9][16] |
| Deactivated Aromatic Ring | The aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR), which make the ring too electron-poor to undergo electrophilic substitution.[5][6] | - Use a different synthetic route that does not rely on Friedel-Crafts.- If possible, protect or modify the deactivating group before the reaction. |
| Presence of Basic Groups | Aromatic compounds with basic groups like amines (-NH₂) or alcohols (-OH) will react with the AlCl₃ catalyst, deactivating it and forming a complex that is highly deactivating to the aromatic ring.[6][17] | - Protect the amine or alcohol group before the reaction (e.g., as an amide or ether) and deprotect after.- Use an alternative catalyst that is less sensitive to these functional groups, though this may require significant method development.[7] |
| Insufficient Catalyst (Acylation) | As mentioned in the FAQ, the ketone product complexes with AlCl₃, removing it from the reaction.[6][12] | - Ensure you are using at least a stoichiometric amount of AlCl₃ relative to the acylating agent. An excess (e.g., 1.1-1.2 equivalents) is often beneficial.[6][11] |
Issue 2: Formation of Multiple Products (Isomers, Polyalkylation)
Q: I am observing a mixture of products in my reaction. Why is this happening and how can I control it?
A: Product mixture issues are particularly common in Friedel-Crafts alkylation.
| Potential Cause | Explanation | Recommended Solution(s) |
| Polyalkylation | The alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material. This can lead to multiple alkylations.[6][18] | - Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.[6][19]- Consider Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired alkylated product without polyalkylation.[6] |
| Carbocation Rearrangement (Alkylation) | The carbocation intermediate in alkylation can rearrange to a more stable carbocation via hydride or alkyl shifts, leading to isomeric products.[6][17][20] | - Use Friedel-Crafts acylation followed by reduction. The acylium ion is resonance-stabilized and does not undergo rearrangement.[6][21]- Perform the reaction at lower temperatures to disfavor rearrangement. |
| Regioselectivity Issues (Acylation) | Although less common than in alkylation, the position of acylation can be influenced by existing directing groups on the ring or reaction conditions, leading to a mix of ortho, meta, and para isomers.[6] | - Optimize the reaction temperature and choice of solvent, as these can influence regioselectivity.[6]- Consider the directing effects of substituents already on the aromatic ring. |
Issue 3: Difficult Reaction Work-up and Product Isolation
Q: My reaction mixture formed a persistent emulsion during the aqueous work-up. How can I break it and prevent it in the future?
A: Emulsions are common during the work-up of Friedel-Crafts reactions due to the quenching of AlCl₃.
| Potential Cause | Explanation | Recommended Solution(s) |
| Aluminum Salt Precipitates | Quenching AlCl₃ with water or acid generates fine, gelatinous precipitates of aluminum salts that can stabilize emulsions.[3][22] | - To Break: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer.[22] Filter the entire mixture through a pad of Celite® to remove the solid precipitates.[22]- To Prevent: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[6] This helps to keep the aluminum salts dissolved.[11] |
| Vigorous Shaking | Shaking the separatory funnel too aggressively increases the surface area between the immiscible layers, promoting emulsion formation.[22] | - Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. |
Experimental Protocols & Visualizations
Key Experiment: General Protocol for a Moisture-Sensitive Friedel-Crafts Acylation
This protocol outlines the key steps for performing a Friedel-Crafts acylation under anhydrous conditions.
1. Preparation and Setup:
-
Glassware: All glassware (round-bottom flask, addition funnel, condenser) must be thoroughly dried in an oven at >150°C overnight or flame-dried under vacuum.[14][15]
-
Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of a dry, inert gas (Nitrogen or Argon) using a Schlenk line or a balloon.[10][16] This is maintained throughout the reaction.
-
Reagents: Use anhydrous solvents. Acyl chlorides and aromatic substrates should be of high purity and handled under the inert atmosphere.
2. Reaction Procedure:
-
Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.2 equivalents) in the anhydrous solvent (e.g., dichloromethane).[6]
-
Cooling: Cool the suspension to 0°C using an ice bath. This is important as the initial reaction is often highly exothermic.[11][23]
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) to the stirred AlCl₃ suspension.[6]
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for a period, then warm to room temperature and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
3. Work-up and Purification:
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[6][11] This hydrolyzes the aluminum chloride complex.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[6]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[6]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[6]
Visualizations
Caption: Experimental workflow for a moisture-sensitive Friedel-Crafts acylation.
Caption: Troubleshooting logic for low yield in Friedel-Crafts reactions.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Solved What is the role of AlCl3 in this Friedel-Crafts | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Air-free technique - Wikipedia [en.wikipedia.org]
- 16. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Friedel Crafts Reaction: Alkylation and Acylation Explained [vedantu.com]
- 19. docsity.com [docsity.com]
- 20. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Workup Procedures for Reactions Involving 3-Phenylpropanoyl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the workup procedures for chemical reactions that utilize 3-phenylpropanoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a reaction involving this compound, such as a Friedel-Crafts acylation?
A1: A typical aqueous workup involves quenching the reaction, extracting the product, washing the organic layer, and finally, drying and concentrating the organic phase. A common procedure is as follows:
-
Quenching: The reaction mixture is cautiously poured into a beaker containing a mixture of crushed ice and a quenching agent. For Friedel-Crafts acylations, this is often a dilute acid solution (e.g., HCl) to neutralize the Lewis acid catalyst.[1] For other reactions, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is frequently used.[2]
-
Extraction: The quenched mixture is transferred to a separatory funnel. An appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), is added to extract the product from the aqueous layer. The extraction process is typically repeated two to three times to ensure complete recovery of the product.[1][2]
-
Washing: The combined organic layers are then washed sequentially with different aqueous solutions to remove various impurities. Common washes include:
-
Water: To remove water-soluble impurities.
-
Saturated sodium bicarbonate (NaHCO₃) solution: To neutralize any remaining acid and remove the byproduct, 3-phenylpropanoic acid, which may have formed from the hydrolysis of this compound.[2][3]
-
Brine (saturated NaCl solution): To wash out residual water from the organic layer and help break any emulsions that may have formed.[2]
-
-
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.[1][2]
Q2: My this compound has hydrolyzed to 3-phenylpropanoic acid during the workup. How can I remove this impurity?
A2: The formation of 3-phenylpropanoic acid is a common issue due to the reactivity of the acyl chloride with water.[4] This carboxylic acid impurity can be effectively removed by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is generally sufficient.[3] The basic wash will convert the 3-phenylpropanoic acid into its water-soluble sodium salt, which will then partition into the aqueous layer and can be separated.
Q3: I've formed a stable emulsion during the extraction process. What can I do to break it?
A3: Emulsions are a frequent challenge in liquid-liquid extractions. Here are several techniques to resolve them, starting with the least invasive:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for some time. Gently swirling the funnel or stirring the emulsion layer with a glass rod can sometimes encourage separation.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to destabilize the emulsion.
-
Filtration: For small-scale emulsions, filtering the mixture through a plug of Celite or glass wool can be effective.
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.
Troubleshooting Guides
Issue 1: Low Product Yield After Workup
| Potential Cause | Troubleshooting Step |
| Incomplete Quenching | Ensure the quenching agent is added slowly and with vigorous stirring to a cooled reaction mixture to prevent localized heating and potential product degradation.[1] |
| Product Loss During Extraction | Perform multiple extractions (2-3 times) with the organic solvent to maximize product recovery. Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, organic-soluble form. |
| Product Hydrolysis | If your product is sensitive to acid or base, use neutral washes like water and brine. Minimize the contact time with aqueous solutions. |
| Emulsion Formation | A significant amount of product can be trapped in a stable emulsion. Follow the troubleshooting steps for breaking emulsions outlined in the FAQ section. |
| Product Volatility | If your product has a low boiling point, be cautious during the solvent removal step. Use lower temperatures on the rotary evaporator and avoid prolonged exposure to high vacuum. |
Issue 2: Impure Product After Workup
| Potential Impurity | Identification | Removal Strategy |
| Unreacted this compound | Can be observed by TLC or NMR. | Will likely hydrolyze to 3-phenylpropanoic acid during aqueous workup. |
| 3-Phenylpropanoic Acid | Acidic impurity. Can be detected by TLC (will have a different Rf value than the product) or NMR. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] |
| Lewis Acid Catalyst Residues (e.g., from Friedel-Crafts) | Often inorganic salts. | Thorough washing with water and brine should remove these. |
| Side-Reaction Byproducts | Dependent on the specific reaction. Characterize using analytical techniques (NMR, LC-MS). | Purification by column chromatography, recrystallization, or distillation may be necessary. |
Data Presentation
Table 1: Comparative Performance of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive but also highly hygroscopic and can react vigorously with water. Often requires more than stoichiometric amounts.[4] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A less potent but more manageable alternative to AlCl₃. It is also less sensitive to moisture.[4] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid that often requires higher temperatures or longer reaction times. |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong Lewis acid that is often used for its high reactivity, but it is also very sensitive to moisture. |
Note: The expected yields and reaction times are relative and can vary significantly based on the specific aromatic substrate, solvent, and reaction temperature.[4]
Experimental Protocols
Detailed Workup Protocol for a Friedel-Crafts Acylation using this compound
This protocol is adapted from a standard procedure and should be optimized for specific substrates and reaction scales.
-
Reaction Quenching:
-
Prepare a beaker with a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (approx. 30 mL).
-
Slowly and carefully pour the completed reaction mixture into the ice/HCl mixture with vigorous stirring. This should be done in a fume hood.[1]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel of appropriate size.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers in a separate flask.
-
-
Washing the Organic Layer:
-
Return the combined organic extracts to the separatory funnel.
-
Wash the organic layer with water (2 x 50 mL).
-
Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any 3-phenylpropanoic acid.
-
Finally, wash with brine (1 x 50 mL) to remove excess water.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate.
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by recrystallization, column chromatography, or distillation as needed.
-
Mandatory Visualization
Caption: Standard workflow for the workup of a reaction involving this compound.
Caption: Troubleshooting guide for breaking emulsions during liquid-liquid extraction.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Phenylpropanoyl Chloride: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 3-Phenylpropanoyl chloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of impurities can significantly impact reaction yields, downstream processability, and the safety and efficacy of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
This compound, also known as hydrocinnamoyl chloride, is a key building block in organic synthesis. Its reactivity, stemming from the acyl chloride functional group, makes it highly useful but also susceptible to degradation and the presence of synthesis-related impurities. Therefore, robust analytical methods are essential for its quality control.
Comparison of Analytical Techniques
The choice of an analytical technique for purity assessment depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of sensitivity and accuracy. Here, we compare the performance of GC-MS, High-Performance Liquid Chromatography (HPLC) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
| Parameter | GC-MS | HPLC (with Derivatization) | qNMR |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification. | Separation of non-volatile compounds in a liquid mobile phase based on their affinity for a stationary phase, with detection typically by UV absorbance after derivatization. | Quantitative determination based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Sample Volatility Requirement | High (Analyte must be volatile and thermally stable) | Low (Suitable for non-volatile and thermally labile compounds) | None |
| Derivatization | Not typically required for this compound. | Mandatory for UV detection, as this compound lacks a strong chromophore. Derivatization also improves stability. | Not required. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL to ng/mL range), dependent on the derivatizing agent. | High (>0.1% w/w) |
| Limit of Quantitation (LOQ) | Low (µg/mL range) | Moderate (µg/mL range) | High (>0.3% w/w) |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.999 |
| Precision (%RSD) | < 5% | < 5% | < 2% |
| Impurity Identification | Excellent, based on mass spectral libraries and fragmentation patterns. | Limited to comparison with known standards. | Possible for structurally related impurities with distinct signals. |
| Analysis Time | Relatively fast (15-30 minutes per sample). | Moderate (20-40 minutes per sample, plus derivatization time). | Fast per sample, but requires longer setup and relaxation delays for accurate quantification. |
| Key Advantages | High sensitivity and specificity for volatile impurities; excellent identification capabilities. | Broad applicability to non-volatile compounds; well-established technique in pharmaceutical analysis. | Absolute quantification without the need for a specific reference standard of the analyte; non-destructive. |
| Key Limitations | Not suitable for non-volatile or thermally labile impurities. | Derivatization step can introduce errors and increase analysis time. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer for optimal results. |
Experimental Protocols
GC-MS Analysis
This method is well-suited for the direct analysis of this compound and its volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a dry, inert solvent such as dichloromethane (B109758) or anhydrous diethyl ether to obtain a stock solution of 5 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: HP-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of its corresponding peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards, if available. Common impurities include unreacted 3-phenylpropanoic acid, residual chlorinating agents (e.g., thionyl chloride byproducts), and side-reaction products.
HPLC Analysis with Derivatization
Due to the lack of a strong UV chromophore, this compound requires derivatization for sensitive HPLC-UV analysis. A common approach is to convert the acyl chloride to a UV-active ester or amide.
1. Derivatization Protocol (using 2-nitrobenzylamine):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of a 1.2 molar equivalent solution of 2-nitrobenzylamine in anhydrous acetonitrile.
-
Add 1.5 molar equivalents of a non-nucleophilic base, such as triethylamine, to scavenge the HCl produced.
-
Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
After the reaction is complete, dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% trifluoroacetic acid in water.
-
Solvent B: 0.1% trifluoroacetic acid in acetonitrile.
-
Gradient: Start with 50% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
3. Data Analysis:
-
Purity is determined by the area percentage of the derivatized this compound peak.
-
Impurities are quantified based on their peak areas relative to the main peak.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct and accurate method for purity determination without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that dissolves both the sample and the internal standard.
-
Ensure complete dissolution by gentle vortexing.
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene (B1212753) protons adjacent to the carbonyl group) and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the internal standard
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for GC-MS and HPLC analysis.
Caption: GC-MS workflow for purity analysis.
Caption: HPLC with derivatization workflow.
Conclusion
For the routine purity assessment of this compound, GC-MS stands out as a highly effective and efficient method. Its high sensitivity, specificity, and excellent impurity identification capabilities make it ideal for detecting and quantifying volatile and semi-volatile impurities that are common in the synthesis of this acyl chloride.
HPLC with derivatization serves as a valuable alternative, particularly when dealing with potential non-volatile impurities or when GC-MS is unavailable. However, the additional derivatization step can be a source of variability and increases the overall analysis time.
qNMR offers the distinct advantage of providing absolute purity without the need for a specific reference standard of this compound, making it a powerful tool for the characterization of new batches and for validating other analytical methods. Its lower sensitivity, however, may limit its utility for detecting trace-level impurities.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy and sensitivity, and the available instrumentation. For comprehensive quality control, a combination of these techniques may be employed to provide a complete picture of the purity of this compound.
A Researcher's Guide to Interpreting ¹H NMR Spectra of 3-Phenylpropanoyl Chloride Reaction Products
For researchers and professionals in drug development and organic synthesis, the ability to accurately and efficiently interpret analytical data is paramount. This guide provides a comparative analysis of the ¹H NMR spectra of 3-phenylpropanoyl chloride and its common reaction products. By understanding the characteristic chemical shifts and coupling patterns, scientists can rapidly identify the outcomes of their reactions, saving valuable time and resources.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its primary reaction products. These values are crucial for distinguishing between the starting material, hydrolyzed product, ester and amide derivatives, and the product of intramolecular cyclization.
| Compound Name | Structure | Ar-H (5H, m) | -CH₂-Ar (2H, t) | -CH₂-C=O (2H, t) | Other Signals |
| This compound | Ph-CH₂CH₂COCl | ~7.2-7.4 | ~3.0 | ~3.2 | - |
| 3-Phenylpropanoic acid | Ph-CH₂CH₂COOH | 7.17-7.34 | 2.97 | 2.69 | ~11-12 (s, 1H, COOH) |
| Methyl 3-phenylpropanoate | Ph-CH₂CH₂COOCH₃ | ~7.1-7.3 | ~2.9 | ~2.6 | ~3.6 (s, 3H, OCH₃) |
| N-Methyl-3-phenylpropanamide | Ph-CH₂CH₂CONHCH₃ | ~7.1-7.3 | ~2.9 | ~2.4 | ~2.7 (d, 3H, NHCH₃), ~5.5 (br s, 1H, NH) |
| α-Tetralone | 7.2-7.7 (m, 4H) | 3.02 | 2.53 | - |
Note: Chemical shifts (δ) are reported in ppm relative to TMS. The exact values can vary depending on the solvent and concentration.
Experimental Protocol: Hydrolysis of this compound
This protocol outlines the straightforward hydrolysis of this compound to 3-phenylpropanoic acid.
Materials:
-
This compound
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
NMR tube
-
Deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
In a fume hood, cautiously add 1 mL of this compound to a flask containing 10 mL of water.
-
Stir the mixture vigorously at room temperature for 15-20 minutes. The acyl chloride is not soluble in water, so a two-phase mixture will be observed initially. As the reaction proceeds, the oily acyl chloride layer will disappear.[1][2]
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and the HCl byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-phenylpropanoic acid.
-
Prepare a sample for ¹H NMR analysis by dissolving a small amount of the product in CDCl₃.
Interpreting Reaction Outcomes: A Logical Workflow
The following diagram illustrates the decision-making process for identifying the product of a reaction starting with this compound based on its ¹H NMR spectrum.
Caption: A flowchart illustrating the logical steps to identify the reaction product from its ¹H NMR spectrum.
By systematically analyzing the key features of the ¹H NMR spectrum, researchers can confidently and accurately determine the structure of their reaction products. This guide serves as a valuable resource for streamlining the process of spectral interpretation in the synthesis and development of new chemical entities.
References
A Comparative Analysis of the Reactivity of 3-Phenylpropanoyl Chloride and Cinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-Phenylpropanoyl chloride and cinnamoyl chloride, two important acylating agents in organic synthesis. The document outlines the structural and electronic differences that govern their reactivity, presents a qualitative comparison based on established chemical principles, and provides detailed experimental protocols for their quantitative comparison.
Introduction: Structural and Electronic Profile
This compound and cinnamoyl chloride are both acyl chlorides, a class of organic compounds known for their high reactivity in nucleophilic acyl substitution reactions. This reactivity stems from the highly electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The primary structural difference between these two molecules lies in the nature of the linkage between the phenyl group and the acyl chloride moiety.
-
This compound: In this molecule, the phenyl group is separated from the carbonyl group by a saturated two-carbon (ethyl) chain. This isolates the phenyl group's electronic influence on the carbonyl carbon, which is primarily a weak inductive effect.
-
Cinnamoyl Chloride: Here, the phenyl group is directly conjugated with the carbonyl group through a carbon-carbon double bond. This extended π-system allows for significant electronic communication between the aromatic ring and the carbonyl carbon.
This fundamental structural variance leads to distinct electronic properties and, consequently, different reactivity profiles.
Theoretical Reactivity Comparison
The reactivity of acyl chlorides in nucleophilic acyl substitution is predominantly dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, thereby increasing reactivity, while electron-donating groups have the opposite effect.
In cinnamoyl chloride , the conjugated system of the phenyl group and the double bond withdraws electron density from the carbonyl carbon via resonance and inductive effects. This delocalization of electrons makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. The extended conjugation also helps to stabilize the negatively charged tetrahedral intermediate formed during the reaction, further lowering the activation energy of the reaction.
Conversely, in This compound , the phenyl group is insulated from the carbonyl group by the aliphatic chain. Its influence is limited to a weak electron-withdrawing inductive effect, which has a much less pronounced impact on the electrophilicity of the carbonyl carbon compared to the resonance effect in cinnamoyl chloride.
Proposed Experimental Validation: Comparative Kinetics
To quantitatively assess the reactivity of these two compounds, a comparative kinetic study is essential. The hydrolysis of acyl chlorides is a convenient reaction for such a study, as the progress of the reaction can be monitored by the production of hydrochloric acid.
Data Presentation
The following table can be used to summarize the experimentally determined pseudo-first-order rate constants (k) for the hydrolysis of this compound and cinnamoyl chloride under identical conditions.
| Compound | Structure | Solvent System | Temperature (°C) | Pseudo-First-Order Rate Constant (k, s⁻¹) |
| This compound | C₆H₅CH₂CH₂COCl | Acetone-Water | 25 | To be determined experimentally |
| Cinnamoyl Chloride | C₆H₅CH=CHCOCl | Acetone-Water | 25 | To be determined experimentally |
Experimental Protocols
Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of this compound and cinnamoyl chloride.
Two common methods for monitoring the kinetics of acyl chloride hydrolysis are conductometry and pH-metry.
Method 1: Conductometric Analysis [2]
This method relies on the increase in electrical conductivity of the solution due to the formation of hydrochloric acid during hydrolysis.
Materials:
-
This compound
-
Cinnamoyl chloride
-
Acetone (anhydrous, analytical grade)
-
Deionized water
-
Conductivity meter with a probe
-
Thermostated water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and stopwatch
Procedure:
-
Solvent Preparation: Prepare a suitable acetone-water mixture (e.g., 90:10 v/v).
-
Temperature Equilibration: Place a known volume of the solvent mixture in a reaction vessel equipped with the conductivity probe and a magnetic stir bar. Immerse the vessel in a thermostated water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibre.
-
Reaction Initiation: Start stirring the solvent and begin recording the conductivity. Inject a small, known amount of the acyl chloride (either this compound or cinnamoyl chloride) into the solvent and start the stopwatch simultaneously.
-
Data Collection: Record the conductivity of the solution at regular time intervals until the value becomes constant, indicating the completion of the reaction (σ∞).
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(σ∞ - σt) versus time (t), where σt is the conductivity at time t. The rate constant is equal to the negative of the slope.
Method 2: pH-metric Analysis [3]
This method involves monitoring the decrease in pH of the aqueous phase as hydrochloric acid is produced.
Materials:
-
This compound
-
Cinnamoyl chloride
-
Suitable organic solvent (e.g., anhydrous dioxane or THF)
-
Deionized water
-
pH meter with a calibrated electrode
-
Thermostated reaction vessel
-
Magnetic stirrer and stir bar
-
Micropipette and stopwatch
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, place a known volume of an aqueous organic solvent mixture. Immerse the pH electrode and a magnetic stir bar.
-
Baseline Reading: Start stirring and allow the pH to stabilize to get a baseline reading.
-
Reaction Initiation: Inject a small, precise amount of the acyl chloride into the solution and start the stopwatch.
-
Data Logging: Record the pH at regular time intervals.
-
Data Analysis: The concentration of H⁺ ions at any time t can be calculated from the pH. The rate of reaction can then be determined from the rate of change of [H⁺]. For a pseudo-first-order reaction, a plot of ln([Acyl Chloride]₀ - [H⁺]t) versus time will be linear, and the rate constant can be derived from the slope.
Reaction Pathway Diagrams
The following diagrams illustrate the key concepts discussed in this guide.
References
A Comparative Guide to Alternative Acylating Agents for 3-Phenylpropanoyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. While 3-phenylpropanoyl chloride is a common and reactive choice for introducing the 3-phenylpropanoyl moiety, its moisture sensitivity and the generation of corrosive hydrochloric acid as a byproduct necessitate the exploration of alternatives. This guide provides an objective comparison of various alternative acylating agents to this compound, supported by available experimental data and detailed protocols.
Overview of Alternative Acylating Agents
Several alternatives to this compound exist, each with distinct advantages and disadvantages. The primary alternatives can be categorized as follows:
-
3-Phenylpropanoic Anhydride (B1165640): A less aggressive acylating agent than the corresponding acyl chloride, it offers easier handling and produces 3-phenylpropanoic acid as a byproduct, which can be easier to remove than HCl.[1][2]
-
3-Phenylpropanoic Acid with Coupling Agents: The direct use of the more stable 3-phenylpropanoic acid is made possible by in situ activation with a variety of coupling agents, such as carbodiimides (e.g., DCC) or uronium/aminium salts (e.g., HATU). This approach offers a wide range of reactivity and selectivity profiles.
-
Activated Esters of 3-Phenylpropanoic Acid: Pre-formed activated esters, such as N-hydroxysuccinimide (NHS) esters, provide a stable yet reactive form of the acylating agent, which is particularly useful in bioconjugation and peptide synthesis due to their selectivity towards amines in aqueous media.
-
Enzymatic Acylation: Biocatalytic methods using enzymes like lipases offer high selectivity (regio-, enantio-, and chemoselectivity) under mild reaction conditions, presenting a green chemistry approach to acylation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the performance of various acylating agents in introducing the 3-phenylpropanoyl group or a similar acyl group. It is important to note that a direct comparison under identical conditions is often unavailable in the literature; therefore, these tables are compiled from different sources and should be interpreted with consideration of the varying reaction parameters.
Table 1: Comparison of Acylating Agents for the N-Acylation of Amines
| Acylating Agent/Method | Amine Substrate | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Benzylamine (B48309) | Pyridine | Dichloromethane (B109758) | RT | 2 | >95 (est.) | General Knowledge |
| 3-Phenylpropanoic Anhydride | Benzylamine | Not specified | Not specified | Heat | >2 | High (est.) | [3] |
| 3-Phenylpropanoic Acid + DCC/DMAP | Benzylamine | DMAP (cat.) | Dichloromethane | RT | 12-16 | High | [4] |
| 3-Phenylpropanoic Acid + COMU | Benzylamine | Collidine | Water/t-AmylOH | RT | 24 | 85 | [3] |
| 3-Phenylpropanoic Acid + TPTU | Benzylamine | N-Methylimidazole | Water/t-AmylOH | RT | 24 | 82 | [3] |
| 3-Phenylpropanoic Acid + DIC/HOPO | Benzylamine | Not specified | Water/t-AmylOH | RT | 24 | 91 | [3] |
Table 2: Comparison of Acylating Agents for the O-Acylation of Alcohols
| Acylating Agent/Method | Alcohol Substrate | Catalyst/Enzyme | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Benzyl (B1604629) Alcohol | Pyridine | Dichloromethane | RT | 2 | >95 (est.) | General Knowledge |
| 3-Phenylpropanoic Anhydride | Benzyl Alcohol | DMAP (cat.) | Dichloromethane | RT | 4 | High (est.) | [1] |
| Propionic Acid + Benzyl Alcohol (Lipase Catalyzed) | Benzyl Alcohol | Novozym 435 | Solvent-free | 50 | >5 | 99 | [5] |
| Cinnamic Acid + Benzyl Alcohol (Lipase Catalyzed) | Benzyl Alcohol | Lipase (B570770) NS 88011 | n-Heptane | 59 | 32 | 97.6 | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-phenylpropanamide using 3-Phenylpropanoic Acid and DCC
This protocol describes the formation of an amide bond by activating the carboxylic acid with a carbodiimide.
-
Materials: 3-phenylpropanoic acid, benzylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, and anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve 3-phenylpropanoic acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add benzylamine (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Synthesis of 3-Phenylpropanoic Anhydride from 3-Phenylpropanoic Acid using DCC
This protocol details the preparation of the acid anhydride, which can then be used as an acylating agent.
-
Materials: 3-phenylpropanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-phenylpropanoic acid (2.0 eq) in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve DCC (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred solution of 3-phenylpropanoic acid at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
The filtrate containing the 3-phenylpropanoic anhydride can be used directly or the solvent can be removed under reduced pressure.[7]
-
Protocol 3: Lipase-Catalyzed Esterification of Benzyl Alcohol with Propionic Acid
This protocol provides a general method for enzymatic esterification, which can be adapted for 3-phenylpropanoic acid.
-
Materials: Propionic acid, benzyl alcohol, immobilized lipase (e.g., Novozym 435).
-
Procedure:
-
Combine benzyl alcohol and immobilized lipase in a reaction vessel.
-
The reaction is conducted in a solvent-free system.
-
Add propionic acid in a controlled manner (fed-batch) over the first 5 hours to maintain an excess of the alcohol.
-
Maintain the reaction temperature at 50 °C with stirring (e.g., 150 rpm).
-
Monitor the conversion to benzyl propionate (B1217596) by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction, the enzyme can be filtered off and potentially reused.[5]
-
Mandatory Visualization
Caption: Synthetic routes to acylated products using this compound and its alternatives.
Caption: Decision workflow for choosing an appropriate 3-phenylpropanoylating agent.
Discussion of Alternatives
This compound:
-
Advantages: Highest reactivity, generally leading to high yields and short reaction times.
-
Disadvantages: Moisture sensitive, corrosive, and produces HCl as a byproduct which often requires a base to neutralize and can be problematic for sensitive substrates.
3-Phenylpropanoic Anhydride:
-
Advantages: Less reactive and easier to handle than the acyl chloride. The byproduct, 3-phenylpropanoic acid, is less corrosive and can be easier to remove.[3]
-
Disadvantages: Less reactive, may require heating or longer reaction times.[3] For each acylation, one equivalent of 3-phenylpropanoic acid is "wasted".
3-Phenylpropanoic Acid with Coupling Agents:
-
Advantages: The starting carboxylic acid is stable and easy to handle. A wide variety of coupling agents allows for fine-tuning of reactivity and suppression of side reactions like racemization (e.g., with HATU).[8]
-
Disadvantages: Coupling agents can be expensive, and byproducts (e.g., DCU from DCC) can complicate purification. The optimization of coupling conditions (solvent, base, additives) may be required.
Activated Esters (e.g., NHS Esters):
-
Advantages: Often crystalline, stable solids that can be purified and stored. They show good selectivity for acylating amines, even in the presence of other nucleophiles, and are suitable for reactions in aqueous environments.
-
Disadvantages: Require an additional synthetic step for their preparation. Their reactivity is generally lower than that of acyl chlorides.
Enzymatic Acylation:
-
Advantages: High selectivity (chemo-, regio-, and enantioselectivity) under mild conditions (room temperature, neutral pH). Environmentally friendly ("green") approach.
-
Disadvantages: Enzymes can be expensive and may have limited stability under certain conditions. Substrate scope can be limited, and reaction times can be long. Optimization of enzyme, solvent, and other parameters is often necessary.[5][6]
Conclusion
The choice of an acylating agent to replace this compound is a multifaceted decision that depends on the specific requirements of the synthesis. For reactions demanding high reactivity and where the byproduct is not a concern, this compound remains a viable option. However, for syntheses involving sensitive substrates, requiring milder conditions, or aiming for more environmentally friendly processes, the alternatives presented in this guide offer significant advantages. 3-Phenylpropanoic anhydride provides a good balance of reactivity and handling. The use of 3-phenylpropanoic acid with modern coupling agents offers high efficiency and control over side reactions, particularly racemization. Activated esters are well-suited for specific applications like bioconjugation. Finally, enzymatic acylation represents a powerful tool for achieving high selectivity in complex molecules. The data and protocols provided herein should serve as a valuable resource for making an informed decision on the most suitable acylating agent for a given synthetic challenge.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. chemrevise.org [chemrevise.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
A Comparative Guide to the Validation of Amide Bond Formation: 3-Phenylpropanoyl Chloride vs. Modern Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is a fundamental transformation in organic synthesis, central to the construction of peptides, pharmaceuticals, and advanced materials. The choice of activation method for the carboxylic acid is a critical parameter influencing yield, purity, and scalability. This guide provides an objective comparison of the classical acyl chloride method, utilizing 3-Phenylpropanoyl chloride as a representative substrate, against contemporary amide coupling reagents. The performance of each method is evaluated based on experimental data, and detailed protocols for the validation of amide bond formation are provided.
Performance Comparison of Amide Bond Formation Methods
The efficiency of amide bond formation is critically dependent on the chosen methodology. While acyl chlorides like this compound offer a rapid and cost-effective route, modern coupling reagents have been developed to address challenges such as substrate sensitivity and racemization. The following table summarizes the key performance indicators for this compound and several widely used coupling reagents in the context of forming an amide from 3-phenylpropionic acid.
| Reagent/Method | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | Good to Excellent (73-95% reported for similar substrates)[1] | Very Fast (minutes to a few hours) | High reactivity, low cost of starting materials, simple starting material preparation. | Moisture sensitive, generates HCl byproduct requiring a scavenger base, may not be suitable for sensitive substrates with acid-labile functional groups.[2] |
| HATU/DIPEA | Excellent | Fast (1-3 hours) | High efficiency, low risk of racemization, suitable for a wide range of substrates including sterically hindered amines. | High cost, byproducts can complicate purification. |
| HBTU/DIPEA | Very Good to Excellent | Fast (1-3 hours) | Similar to HATU but generally less expensive, widely used in peptide synthesis. | Can be less effective than HATU for particularly difficult couplings. |
| PyBOP | Very Good to Excellent | Fast (1-3 hours) | High coupling efficiency, low racemization risk. | More expensive than carbodiimides, phosphonium (B103445) byproducts can be difficult to remove. |
| EDC/HOBt | Good to Very Good | Moderate (several hours to overnight) | Cost-effective, water-soluble urea (B33335) byproduct is easily removed by aqueous workup. | Higher risk of racemization compared to uronium/phosphonium reagents, HOBt has safety concerns.[3] |
| COMU | Excellent | Very Fast (often < 1 hour) | High efficiency, low racemization, safer than HBTU/HATU, water-soluble byproducts simplify purification.[2] | Relatively newer and can be more expensive. |
Experimental Workflow and Validation
The successful synthesis of an amide requires not only an efficient coupling reaction but also rigorous validation of the final product. A typical workflow involves the reaction setup, workup, purification, and subsequent characterization to confirm the structure and purity of the desired amide.
Caption: A generalized workflow for the synthesis and validation of amides.
Key Experimental Protocols
Detailed below are the standard procedures for the synthesis of an amide using this compound and the subsequent validation of its formation. For this example, the reaction of this compound with benzylamine (B48309) to form N-benzyl-3-phenylpropanamide is considered.
Protocol 1: Synthesis of N-benzyl-3-phenylpropanamide
-
Preparation of this compound: To a solution of 3-phenylpropionic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude this compound, which is often used directly in the next step.
-
Amide Formation: In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-benzyl-3-phenylpropanamide.
Protocol 2: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the amide product.
-
¹H NMR: The formation of the amide bond can be confirmed by the appearance of a characteristic broad singlet or triplet for the N-H proton, typically in the region of 5.5-8.5 ppm. Additionally, the methylene (B1212753) protons adjacent to the nitrogen (-CH₂-NH-) will show a characteristic splitting pattern (e.g., a doublet if coupled to the N-H proton) and a chemical shift of around 4.4 ppm. The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) from the starting material is also indicative of a complete reaction.
-
¹³C NMR: The most significant change in the ¹³C NMR spectrum is the appearance of the amide carbonyl carbon signal, typically in the range of 165-175 ppm. The carbon of the methylene group attached to the nitrogen (-CH₂-NH-) will also appear at a characteristic chemical shift of approximately 40-50 ppm.
Protocol 3: Validation by Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Amide C=O stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.
-
N-H stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of a secondary amide.
-
N-H bend: An absorption in the range of 1510-1570 cm⁻¹ is indicative of the N-H bending vibration.
-
The disappearance of the broad O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) from the starting material confirms the consumption of the acid.
Protocol 4: Validation by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product and for quantifying the yield.
-
Method Development: A suitable reversed-phase HPLC method is developed using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Sample Analysis: A solution of the purified product is injected into the HPLC system.
-
Purity Assessment: The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A pure sample will show a single major peak.
Logical Relationship of Validation Techniques
The validation of amide bond formation is a multi-faceted process where different analytical techniques provide complementary information to build a comprehensive picture of the product's identity and purity.
Caption: Interrelation of analytical techniques for product validation.
References
A Comparative Analysis of Lewis Acids in 3-Phenylpropanoyl Chloride Acylations for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the Friedel-Crafts acylation remains a pivotal reaction for the synthesis of aromatic ketones, which are crucial intermediates in the creation of novel therapeutics. The choice of a Lewis acid catalyst is a critical parameter that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of common Lewis acids in the context of acylations using 3-phenylpropanoyl chloride, supported by available experimental data and generalized protocols.
The acylation of an aromatic ring with this compound is a classic example of a Friedel-Crafts reaction, leading to the formation of a phenyl propanone derivative. The reactivity of the Lewis acid catalyst plays a central role in the formation of the acylium ion, the key electrophile in this electrophilic aromatic substitution. Stronger Lewis acids generally lead to faster reaction rates, but this can sometimes be accompanied by a decrease in selectivity and harsher reaction conditions.
Quantitative Comparison of Lewis Acid Performance
Direct comparative studies detailing the performance of various Lewis acids specifically for the intermolecular acylation with this compound are not extensively available in the public domain. However, data from intramolecular cyclizations of this compound to α-tetralone, and extrapolations from acylations with similar substrates like 3-phenylpropanoyl bromide, provide valuable insights into the expected performance of common Lewis acids.[1]
The following table summarizes the performance of selected Lewis acids. It is important to note that the data for FeCl₃, TiCl₄, and ZnCl₂ are based on expected relative performance in similar Friedel-Crafts acylation reactions, as direct comparative experimental data with this compound was not found.[1]
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Reported/Expected Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 115 - 200 | 74-91% (intramolecular)[2] | Short | Highly reactive and efficient. Its hygroscopic nature necessitates stringent anhydrous conditions. Often used in stoichiometric or greater amounts due to complexation with the product ketone.[1][3] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High (expected) | Moderate | A less potent but more manageable alternative to AlCl₃. It is less sensitive to moisture.[1] |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High (expected) | Short to Moderate | A strong Lewis acid that can be highly effective but is extremely sensitive to moisture and requires careful handling.[1] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate (expected) | Moderate to Long | A milder Lewis acid, often requiring higher temperatures or longer reaction times. It can offer better selectivity in some cases.[1] |
Note: The expected yields and reaction times are relative and can vary significantly based on the specific aromatic substrate, solvent, and reaction temperature.
Experimental Protocols
The following is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic substrate (e.g., benzene) with this compound. This protocol should be adapted and optimized for specific research needs.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Under an inert atmosphere, add the anhydrous Lewis acid (e.g., 1.1 to 1.5 equivalents) to the reaction flask. Add the anhydrous solvent to create a suspension.
-
Addition of Acylating Agent: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of the Lewis acid at a controlled temperature, typically between 0 °C and room temperature. The reaction is often exothermic.[4]
-
Addition of Aromatic Substrate: After the complete addition of the acyl chloride, add the aromatic substrate (1 to 1.2 equivalents) to the reaction mixture at a controlled rate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to overnight depending on the Lewis acid and substrate.
-
Workup: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to obtain the desired aryl ketone.
Visualizing the Reaction and Workflow
To better understand the chemical processes and experimental design, the following diagrams illustrate the general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation and a typical experimental workflow.
Caption: General mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
References
A Comparative Guide to HPLC Analysis of Reaction Kinetics with 3-Phenylpropanoyl Chloride
For researchers, scientists, and professionals in drug development, the precise monitoring of reaction kinetics is paramount for process optimization, impurity profiling, and ensuring product quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the kinetic analysis of reactions involving the highly reactive intermediate, 3-Phenylpropanoyl chloride.
HPLC for Reaction Kinetics: A Detailed Protocol
High-Performance Liquid Chromatography is a powerful technique for monitoring the progress of a chemical reaction by separating and quantifying the reactants, intermediates, and products over time. Due to the high reactivity of this compound, especially its susceptibility to hydrolysis, careful sample preparation is crucial for accurate kinetic data.
Experimental Protocol: HPLC Analysis
A reversed-phase HPLC method is commonly employed for the analysis of moderately polar organic compounds like this compound and its derivatives.
1. Reaction Setup:
-
The reaction of this compound with a chosen nucleophile (e.g., benzylamine (B48309) to form N-benzyl-3-phenylpropanamide) is initiated in a suitable anhydrous solvent (e.g., acetonitrile) at a controlled temperature.
2. Sample Collection and Quenching:
-
At predetermined time intervals, an aliquot of the reaction mixture is withdrawn.
-
The reaction in the aliquot is immediately quenched to prevent further conversion. This can be achieved by diluting the sample with a large volume of the mobile phase or by adding a quenching reagent that rapidly consumes the this compound, such as a non-interfering alcohol to form a stable ester.[1]
3. HPLC Conditions:
-
Column: A C18 reversed-phase column is a suitable choice.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used to ensure good separation of the starting materials and products.[2]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[2]
-
Detection: A UV detector is appropriate, as the phenyl group in this compound and many of its derivatives provides strong UV absorbance.[2] The wavelength can be optimized based on the UV spectra of the components.
-
Injection Volume: A consistent injection volume, typically 10-20 µL, is used for all samples.[2]
4. Data Analysis:
-
The peak areas of the reactant (this compound) and the product are integrated at each time point.
-
By plotting the concentration of the reactant or product as a function of time, the reaction rate and rate constant can be determined.
Performance Comparison: HPLC vs. Alternative Methods
While HPLC is a robust technique, other analytical methods can also be employed for monitoring reaction kinetics, each with its own advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, the speed of the reaction, and the available equipment.[1]
| Parameter | HPLC | NMR Spectroscopy | GC-MS |
| Principle | Separation based on polarity and interaction with stationary phase. | Detection of nuclear spin transitions in a magnetic field. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Sample Preparation | Requires quenching and dilution. | Minimal sample preparation, can be run directly in deuterated solvent. | May require derivatization for non-volatile compounds. |
| Analysis Time | 5-15 minutes per sample. | < 2 minutes for a simple 1H spectrum. | 10-30 minutes per sample. |
| Quantitative Analysis | Requires calibration curves for each analyte. | Can be quantitative without a calibration standard (using an internal standard).[3] | Requires calibration curves. |
| Structural Information | Limited to retention time and UV spectrum. | Provides detailed structural information.[4] | Provides mass fragmentation patterns for structural elucidation. |
| Common Interferences | Co-eluting species. | Overlapping peaks in complex mixtures. | Isomeric compounds with similar fragmentation patterns. |
| Limit of Detection | Low (µg/mL to ng/mL). | Higher than HPLC and GC-MS. | Very low (pg/mL to fg/mL). |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and decision-making processes, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of reaction kinetics.
References
Spectroscopic Confirmation of Ester Formation from 3-Phenylpropanoyl Chloride: A Comparative Guide
The synthesis of esters from acyl chlorides is a fundamental and efficient transformation in organic chemistry. This guide provides a detailed comparison of the spectroscopic data for the starting material, 3-phenylpropanoyl chloride, and the resulting ester, ethyl 3-phenylpropanoate. By analyzing the distinct changes in Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra, researchers can unequivocally confirm the successful formation of the ester product.
Reaction Overview
The reaction involves the nucleophilic acyl substitution of this compound with an alcohol, such as ethanol (B145695), typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Reaction Scheme: this compound + Ethanol → Ethyl 3-phenylpropanoate + HCl
Comparative Spectroscopic Analysis
The key to confirming ester formation lies in identifying the disappearance of spectroscopic signals characteristic of the acid chloride and the appearance of new signals corresponding to the ester.
IR spectroscopy is a powerful tool for identifying the carbonyl (C=O) functional group. The electronic environment of the carbonyl carbon significantly influences its stretching frequency.
-
This compound (Starting Material): As an acid chloride, it exhibits a characteristic C=O stretching absorption at a high frequency, typically in the range of 1790-1815 cm⁻¹.[1] This high frequency is due to the strong electron-withdrawing effect of the chlorine atom.
-
Ethyl 3-phenylpropanoate (Product): Esters show a strong C=O stretching band at a lower frequency, generally between 1735-1750 cm⁻¹.[1] The formation of the ester is further confirmed by the appearance of one or two strong C-O single bond stretching bands in the 1300-1000 cm⁻¹ region, which are absent in the starting acid chloride.[2][3]
Table 1: Comparative IR Data
| Functional Group | Compound Name | Characteristic Peak | Frequency (cm⁻¹) |
| Acid Chloride | This compound | C=O Stretch | ~1800 |
| Ester | Ethyl 3-phenylpropanoate | C=O Stretch | ~1735-1750 |
| C-O Stretch | ~1300-1000 |
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule. The conversion of the acid chloride to an ester results in distinct changes in the chemical shifts of adjacent protons and the appearance of new signals from the alcohol moiety.
-
This compound (Starting Material): The methylene (B1212753) protons (–CH₂–) adjacent to the carbonyl group are expected to be deshielded and appear as a triplet around 3.2 ppm. The other methylene protons would appear as a triplet further upfield, around 3.0 ppm.
-
Ethyl 3-phenylpropanoate (Product): The methylene protons adjacent to the ester carbonyl are slightly less deshielded than in the acid chloride, appearing as a triplet around 2.6 ppm.[4] Crucially, new signals corresponding to the ethyl group from the alcohol appear: a quartet around 4.1 ppm (–O–CH₂–) and a triplet around 1.2 ppm (–CH₃).[4]
Table 2: Comparative ¹H NMR Data for Ethyl 3-phenylpropanoate Synthesis
| Protons | This compound (Expected δ, ppm) | Ethyl 3-phenylpropanoate (Observed δ, ppm)[4] | Multiplicity |
| Phenyl (C₆H₅–) | ~7.2-7.4 | ~7.18-7.29 | Multiplet |
| –CH₂–C₆H₅ | ~3.0 | ~2.94 | Triplet |
| –CH₂–COCl | ~3.2 | N/A | Triplet |
| –CH₂–COO– | N/A | ~2.60 | Triplet |
| –O–CH₂–CH₃ | N/A | ~4.12 | Quartet |
| –O–CH₂–CH₃ | N/A | ~1.21 | Triplet |
¹³C NMR is particularly useful for observing the change in the carbonyl carbon's environment.
-
This compound (Starting Material): The carbonyl carbon of an acid chloride is highly deshielded and typically resonates in the 170-180 ppm range.
-
Ethyl 3-phenylpropanoate (Product): The carbonyl carbon of the resulting ester is also deshielded but appears in a slightly different range, around 172.8 ppm.[4] Additionally, new peaks for the carbons of the ethyl group will be present at approximately 60.4 ppm (–O–CH₂–) and 14.2 ppm (–CH₃).[4]
Table 3: Comparative ¹³C NMR Data for Ethyl 3-phenylpropanoate Synthesis
| Carbon | This compound (Expected δ, ppm) | Ethyl 3-phenylpropanoate (Observed δ, ppm)[4] |
| Carbonyl (C=O) | ~175-180 | 172.82 |
| Phenyl (C₆H₅–) | ~126-141 | 126.23, 128.30, 128.47, 140.62 |
| –CH₂–C₆H₅ | ~30 | 31.01 |
| –CH₂–COCl | ~45-50 | N/A |
| –CH₂–COO– | N/A | 35.94 |
| –O–CH₂– | N/A | 60.35 |
| –CH₃ | N/A | 14.21 |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of ethyl 3-phenylpropanoate.
Experimental Workflow
Caption: General workflow for ester synthesis and confirmation.
Experimental Protocols
Synthesis of Ethyl 3-phenylpropanoate
Materials:
-
This compound
-
Anhydrous ethanol
-
Pyridine (dried)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Add anhydrous ethanol (1.2 eq) dropwise to the reaction mixture over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure ethyl 3-phenylpropanoate.
Spectroscopic Sample Preparation
-
IR Spectroscopy: A small drop of the neat liquid product is placed between two salt (NaCl or KBr) plates to obtain the spectrum.
-
NMR Spectroscopy (¹H and ¹³C): Approximately 10-20 mg of the purified ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Conclusion
The transformation of this compound to its corresponding ester is definitively confirmed by a combination of spectroscopic techniques. The key indicators of a successful reaction are:
-
In IR spectroscopy: A shift of the carbonyl (C=O) peak to a lower wavenumber (around 1735-1750 cm⁻¹) and the appearance of C-O stretching bands.
-
In ¹H NMR spectroscopy: The disappearance of the acid chloride's alpha-proton signal and the emergence of new signals characteristic of the alcohol's alkyl group (e.g., a quartet and triplet for an ethyl ester).
-
In ¹³C NMR spectroscopy: A characteristic shift in the carbonyl carbon resonance and the appearance of new signals for the carbons of the alcohol moiety.
By systematically comparing the spectra of the starting material and the purified product against established data, researchers can confidently validate the formation of the desired ester.
References
A Comparative Guide to the Synthesis of 3-Phenylpropanoyl Chloride: An Analysis of Byproducts and Performance
For researchers, scientists, and drug development professionals, the synthesis of high-purity 3-Phenylpropanoyl chloride is a critical step in the development of a wide range of pharmaceuticals. This guide provides a comprehensive comparison of common synthetic methods, focusing on the formation of byproducts, and offers detailed experimental protocols for both synthesis and analysis.
The conversion of 3-phenylpropanoic acid to its corresponding acyl chloride, this compound, is a fundamental transformation in organic synthesis. The reactivity of the acyl chloride makes it a valuable intermediate for the formation of esters, amides, and other derivatives. However, the choice of chlorinating agent can significantly impact the purity of the final product due to the formation of various byproducts. This guide evaluates the use of three common chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃).
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent is often a trade-off between reactivity, cost, and the ease of purification. The following table summarizes the key performance indicators for the synthesis of this compound using thionyl chloride, oxalyl chloride, and phosphorus trichloride. The data presented are representative values based on typical reaction outcomes for similar acyl chloride syntheses.
| Method | Chlorinating Agent | Typical Yield (%) | Typical Purity (%) | Key Byproducts | Advantages | Disadvantages |
| 1 | Thionyl Chloride (SOCl₂) | 85-95 | 90-98 | 3-Phenylpropanoic anhydride (B1165640), Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Readily available, cost-effective, gaseous byproducts are easily removed. | Can lead to anhydride formation, especially with moisture. Excess reagent can be difficult to remove completely. |
| 2 | Oxalyl Chloride ((COCl)₂) | 90-99 | >98 | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) | Milder reaction conditions, volatile byproducts simplify purification, often results in higher purity. | More expensive than thionyl chloride. |
| 3 | Phosphorus Trichloride (PCl₃) | 80-90 | 90-97 | Phosphorous acid (H₃PO₃) | High atom efficiency. | The non-volatile nature of the phosphorous acid byproduct can complicate purification. |
Byproduct Formation Pathways
Understanding the reaction mechanisms is crucial for controlling byproduct formation. The following diagram illustrates the primary synthesis route to this compound and the key side reaction leading to the formation of 3-phenylpropanoic anhydride when using thionyl chloride in the presence of moisture.
Caption: Synthesis of this compound and the formation of 3-phenylpropanoic anhydride byproduct.
Experimental Protocols
Synthesis of this compound
Method 1: Using Thionyl Chloride
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution, add 3-phenylpropanoic acid (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (1.5 - 2.0 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Method 2: Using Oxalyl Chloride
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, add 3-phenylpropanoic acid (1 equivalent) and a dry, inert solvent such as dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reagent Addition: Add oxalyl chloride (1.2 - 1.5 equivalents) dropwise from the dropping funnel at room temperature. Gas evolution (CO, CO₂, and HCl) will be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product. The product is often of high purity and may not require further purification.
Method 3: Using Phosphorus Trichloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask fitted with a magnetic stirrer and a reflux condenser, place 3-phenylpropanoic acid (1 equivalent).
-
Reagent Addition: Slowly add phosphorus trichloride (0.4 - 0.5 equivalents) to the acid with stirring. The reaction can be exothermic and may require cooling.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours, or with gentle heating to complete the reaction.
-
Work-up: The reaction mixture will form two layers. The upper layer is the crude this compound, and the lower layer is phosphorous acid. Carefully decant the acyl chloride layer.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Analytical Protocols for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying and quantifying volatile byproducts. Due to the reactivity of acyl chlorides, derivatization is often employed.
-
Sample Preparation (Derivatization):
-
To a small vial, add a few drops of the crude this compound reaction mixture.
-
Add an excess of anhydrous methanol (B129727) to convert the acyl chloride and any anhydride present to their corresponding methyl esters (methyl 3-phenylpropanoate).
-
Dilute the resulting solution with a suitable solvent, such as dichloromethane.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to methyl 3-phenylpropanoate and any byproduct esters by comparing their mass spectra with a reference library. Quantify the relative amounts of each component by integrating the peak areas.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used to quantify non-volatile byproducts like the unreacted carboxylic acid and the anhydride.
-
Sample Preparation:
-
Accurately weigh a small amount of the crude this compound and dissolve it in a known volume of acetonitrile (B52724). To prevent hydrolysis, the analysis should be performed promptly after sample preparation.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, start with 90% water and 10% acetonitrile, then ramp to 10% water and 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
-
Data Analysis: Identify and quantify the peaks corresponding to this compound, 3-phenylpropanoic acid, and 3-phenylpropanoic anhydride by comparing their retention times and peak areas with those of pure standards.
Logical Workflow for Synthesis and Analysis
The following diagram outlines the logical workflow from selecting a synthesis method to the final purity analysis of this compound.
Caption: Workflow for the synthesis and purity analysis of this compound.
Conclusion
The choice of chlorinating agent for the synthesis of this compound has a significant impact on the byproduct profile and the required purification strategy. While thionyl chloride is a cost-effective option, it may lead to the formation of 3-phenylpropanoic anhydride, necessitating careful control of reaction conditions and purification. Oxalyl chloride generally provides a cleaner reaction with simpler work-up, making it an excellent choice for laboratory-scale synthesis where high purity is paramount. Phosphorus trichloride offers good atom economy but requires careful separation from the non-volatile phosphorous acid byproduct. By understanding the advantages and disadvantages of each method and employing appropriate analytical techniques, researchers can consistently produce high-purity this compound for their drug development and research needs.
Purity Determination of 3-Phenylpropanoyl Chloride: A Comparative Guide to Titration and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive intermediates like 3-Phenylpropanoyl chloride is critical for ensuring the quality, safety, and efficacy of final products. This guide provides a detailed comparison of two common analytical techniques for this purpose: argentometric titration and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Method Comparison: Titration vs. HPLC
The choice between titration and HPLC for purity analysis depends on several factors, including the required level of specificity, sensitivity, sample throughput, and available instrumentation. While titration offers a cost-effective and straightforward approach for determining the overall acyl chloride content, HPLC provides a more detailed impurity profile.
| Parameter | Argentometric Titration (Mohr's Method) | HPLC with Pre-column Derivatization |
| Principle | Indirect determination of this compound by quantifying the chloride ion concentration after hydrolysis. | Separation and quantification of this compound after conversion to a stable, UV-active derivative. |
| Specificity | Moderate. The method is susceptible to interference from other halide-containing impurities. | High. The chromatographic separation can distinguish the analyte from various impurities. |
| Sensitivity | Lower. Requires a relatively higher concentration of the analyte for accurate determination. | High. Capable of detecting and quantifying trace amounts of the analyte and its impurities.[1][2] |
| Linearity (R²) (Illustrative) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) (Illustrative) | 98.5% - 101.5% | 99.0% - 101.0% |
| Precision (%RSD) (Illustrative) | ≤ 1.5% | ≤ 1.0% |
| Limit of Quantification (LOQ) (Illustrative) | ~500 ppm | ~10 ppm |
| Analysis Time per Sample | ~15-20 minutes | ~30-40 minutes (including derivatization) |
| Cost per Sample | Low | High |
| Instrumentation | Basic laboratory glassware (burette, flasks) | HPLC system with UV detector |
Experimental Protocols
Method 1: Purity Determination by Argentometric Titration (Mohr's Method)
This method involves the hydrolysis of this compound to 3-phenylpropanoic acid and hydrochloric acid. The liberated chloride ions are then titrated with a standardized silver nitrate (B79036) solution using potassium chromate (B82759) as an indicator.
1. Hydrolysis of this compound:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water to the flask.
-
Gently swirl the flask to facilitate the hydrolysis of the acyl chloride. The reaction is typically rapid and may be slightly exothermic. Allow the mixture to stand for 10-15 minutes to ensure complete hydrolysis.
2. Titration Procedure:
-
Add 1-2 drops of phenolphthalein (B1677637) indicator to the hydrolyzed sample solution. If the solution is acidic, neutralize it by adding a dilute sodium hydroxide (B78521) solution dropwise until a faint pink color persists. Then, add a few drops of dilute nitric acid to just discharge the pink color. This ensures the optimal pH range of 6.5-10 for the titration.
-
Add 1 mL of 5% (w/v) potassium chromate indicator solution to the neutralized sample. The solution will turn yellow.
-
Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution from a burette.
-
The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown due to the formation of silver chromate (Ag₂CrO₄).
-
Record the volume of the silver nitrate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample to account for any chloride impurities in the reagents.
3. Calculation of Purity:
The purity of this compound can be calculated using the following formula:
Purity (%) = [((V_sample - V_blank) * M_AgNO3 * MW_analyte) / (W_sample * 1000)] * 100
Where:
-
V_sample = Volume of AgNO₃ solution used for the sample (mL)
-
V_blank = Volume of AgNO₃ solution used for the blank (mL)
-
M_AgNO3 = Molarity of the standardized AgNO₃ solution (mol/L)
-
MW_analyte = Molecular weight of this compound (168.62 g/mol )
-
W_sample = Weight of the this compound sample (g)
References
Safety Operating Guide
Safe Disposal of 3-Phenylpropanoyl Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 3-phenylpropanoyl chloride is a critical component of laboratory safety. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with waste regulations.
Immediate Safety and Handling Precautions:
This compound is a corrosive and moisture-sensitive substance.[1] It reacts vigorously with water to produce 3-phenylpropanoic acid and hydrochloric acid (HCl) gas, which is toxic and corrosive.[2][3] Therefore, it is imperative to handle this compound under a chemical fume hood at all times, wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4][5][6] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] For spills, do not use water. Instead, cover the spill with an inert absorbent material like sand, dry lime, or soda ash, and place it in a sealed container for disposal.[5]
Operational and Disposal Plan
This procedure details the safe quenching and neutralization of this compound before final disposal. This process should be performed in a chemical fume hood.
Step 1: Quenching of this compound
The primary step in the safe disposal of this compound is to slowly and carefully hydrolyze it to the less reactive carboxylic acid.
-
Experimental Protocol:
-
In a flask of appropriate size, place a stir bar and a suitable solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF). The volume of the solvent should be at least 10 times the volume of the this compound to be quenched.
-
Cool the solvent in an ice bath.
-
Slowly, and in small portions, add the this compound to the cold solvent with stirring. The slow addition is crucial to control the exothermic reaction and the evolution of HCl gas.
-
Once the addition is complete, slowly add water dropwise to the solution to ensure complete hydrolysis. Continue stirring for at least one hour to allow the reaction to go to completion.
-
Step 2: Neutralization of the Acidic Solution
The resulting solution will be acidic due to the formation of 3-phenylpropanoic acid and hydrochloric acid. This acidic waste must be neutralized before it can be disposed of.
-
Experimental Protocol:
-
While continuing to stir the solution in the ice bath, slowly add a basic solution to neutralize the acids. A saturated solution of sodium bicarbonate or a 10% solution of sodium hydroxide (B78521) can be used.[7] The addition should be done carefully to control the effervescence (release of carbon dioxide gas if using bicarbonate) and the exothermic nature of the neutralization.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH of the waste is within the acceptable range for your institution's waste disposal guidelines, typically between 6.0 and 8.0.[8]
-
Once neutralized, the solution can be transferred to a properly labeled hazardous waste container.
-
Step 3: Final Disposal
The neutralized aqueous waste should be disposed of in accordance with local, regional, and national hazardous waste regulations.[4] Never pour chemical waste down the drain.[4]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Neutral pH Range for Disposal | 6.0 - 9.0 | This is a general guideline; always consult your institution's specific waste disposal protocols.[9] |
| Recommended Quenching Solvent Volume | ≥ 10x the volume of acyl chloride | Ensures adequate dilution and heat dissipation. |
| Neutralizing Agent Concentration | Saturated NaHCO₃ or 10% NaOH | The choice of base may depend on the scale of the reaction and compatibility with other waste streams. |
Disposal Procedure Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.de [fishersci.de]
- 7. bw-water.com [bw-water.com]
- 8. cannonwater.com [cannonwater.com]
- 9. Process for the neutralization of waste water: An overview - ALMAWATECH [almawatech.com]
Personal protective equipment for handling 3-Phenylpropanoyl chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals like 3-Phenylpropanoyl chloride is paramount. This guide provides essential, immediate safety protocols, operational procedures, and disposal plans to minimize risks and ensure a safe laboratory environment.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Hydrocinnamoyl chloride, 3-Phenylpropionyl chloride, Benzenepropanoyl chloride |
| CAS Number | 645-45-4 |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
Primary Hazards
This compound is a corrosive and water-reactive substance that can cause severe skin burns and eye damage.[1][2][3] It is toxic if inhaled and reacts with water and moisture to produce corrosive hydrogen chloride gas.[1][2] Ingestion can cause severe and permanent damage to the digestive tract.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | To protect against splashes and corrosive vapors that can cause severe eye damage. |
| Hand Protection | Double gloving is recommended. Use a combination of: • Inner Glove: Nitrile rubber • Outer Glove: Butyl rubber or heavy-duty Neoprene. Gloves must be inspected for tears or holes before each use. | To prevent skin contact which can result in severe chemical burns. Nitrile and butyl rubber offer good resistance to acids and corrosive chemicals. |
| Body Protection | A chemical-resistant lab coat, apron, and closed-toe shoes are mandatory. For larger quantities or increased risk of splashing, a complete chemical-resistant suit should be considered. | To protect the body from accidental splashes and contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor/acid gas cartridge is required if working outside of a certified chemical fume hood or if exposure limits are exceeded.[1][2] | To prevent inhalation of corrosive vapors that can damage the respiratory tract. |
Safety Operating Guide
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: A spill kit containing an inert absorbent material (such as sand, dry lime, or soda ash), and a sealed container for waste should be readily available.[2] Do not use combustible materials like paper towels to absorb spills.
2. Handling Procedure:
-
Personal Protective Equipment: Before handling, don all the requisite PPE as detailed in the table above.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use only compatible, dry glassware.
-
Avoid Contamination: Keep the container tightly closed when not in use to prevent contact with moisture.[2]
-
Post-Handling: After handling, wash hands and other exposed areas thoroughly with mild soap and water.
3. Spill Response:
-
Evacuate: In case of a spill, immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Containment: For minor spills, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[2]
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.[2]
-
Decontamination: Decontaminate the spill area with a suitable solution, followed by a thorough water rinse.
Disposal Plan
Proper disposal of this compound is crucial to ensure safety and environmental compliance. The primary method for disposal is through slow neutralization (quenching) of the reactive acyl chloride.
Experimental Protocol: Neutralization and Disposal of this compound
This protocol details the safe quenching of small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Stir plate and stir bar
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Ice bath
-
Dropping funnel or pipette
-
Sodium bicarbonate solution (5-10% in water) or a suitable alcohol (e.g., isopropanol (B130326) or ethanol).
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Conduct the entire procedure within a certified chemical fume hood.
-
Don all appropriate PPE, including double gloves, safety goggles, and a face shield.
-
Place a large beaker containing a stir bar and the quenching solution (either sodium bicarbonate solution or an alcohol) in an ice bath on a stir plate. The volume of the quenching solution should be at least 10 times the volume of the acyl chloride waste.
-
-
Quenching:
-
Slowly and dropwise, add the this compound waste to the stirred, cooled quenching solution. The reaction is exothermic and will release hydrogen chloride gas; therefore, a slow addition rate is critical to control the reaction.
-
Monitor the temperature of the reaction mixture and ensure it does not rise significantly.
-
-
Neutralization and Verification:
-
After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
If a basic solution was used for quenching, test the pH of the resulting solution to ensure it is neutral (pH 6-8). If necessary, add more sodium bicarbonate to neutralize any remaining acid.
-
-
Final Disposal:
-
Once neutralized, the resulting solution can be disposed of as aqueous waste in accordance with local, state, and federal regulations.[4] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Waste Handling Workflow
Caption: Workflow for handling and disposal of this compound.
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
This guide is intended to provide essential safety and logistical information. Always consult the full Safety Data Sheet (SDS) and your institution's specific safety protocols before handling any hazardous chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
